Alsterpaullone
Description
structure in first source
Properties
IUPAC Name |
9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKILHGKRVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407444 | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237430-03-4 | |
| Record name | Alsterpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alsterpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alsterpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Alsterpaullone: A Deep Dive into its Mechanism of Action as a Kinase Inhibitor
For Immediate Release
[City, State] – December 19, 2025 – Alsterpaullone, a member of the paullone (B27933) class of small molecules, has emerged as a potent inhibitor of key cellular kinases, demonstrating significant potential in cancer research and the study of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental validation of its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this powerful research tool.
This compound is a potent, cell-permeable, ATP-competitive inhibitor of several protein kinases.[1] Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3), enzymes that play crucial roles in cell cycle progression, apoptosis, and cellular signaling.[2][3] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a subject of intense study for its anti-proliferative effects.[4][5]
Core Mechanism of Action: Dual Inhibition of CDKs and GSK-3
This compound's primary mechanism of action lies in its ability to compete with ATP for the binding site on both CDKs and GSK-3.[2][6] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the normal function of these kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[4] The aberrant activity of CDKs is a common feature of many cancers.[4] this compound has been shown to be a potent inhibitor of several CDK complexes, most notably CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[7][8] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently trigger apoptosis.[5][9]
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell adhesion, and gene transcription. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, as well as in cancer.[2][10] this compound is a highly potent inhibitor of both GSK-3α and GSK-3β isoforms.[2][7]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against its primary kinase targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.
| Kinase Target | IC50 (nM) | References |
| CDK1/cyclin B | 35 | [7][11] |
| CDK2/cyclin A | 15 - 20 | [7][8] |
| CDK2/cyclin E | 200 | [7] |
| CDK5/p35 | 40 | [1][7] |
| GSK-3α | 4 | [7] |
| GSK-3β | 4 - 110 | [1][7] |
| Lck | 470 |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on CDKs and GSK-3 has significant downstream effects on several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[12][13] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[13] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6][12] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are involved in cell proliferation and differentiation.[12][14]
Apoptosis Induction via the Mitochondrial Pathway
This compound has been shown to induce apoptosis in various cancer cell lines.[4][15] This process is initiated by the perturbation of the mitochondrial membrane potential.[4][16] The disruption of the mitochondrial membrane leads to the activation of caspase-9, which in turn activates downstream effector caspases, such as caspase-3 and caspase-8, ultimately leading to programmed cell death.[4] Studies have shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[17]
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Recent studies have indicated that this compound can also induce apoptosis through the activation of the p38 MAPK signaling pathway in certain cancer cell lines, such as HepG2 hepatoblastoma cells.[15][17] The activation of p38 MAPK was shown to be critical for the this compound-induced activation of caspases-3 and -9.[15][17]
Experimental Protocols
The following provides a generalized methodology for a key experiment used to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to measure the inhibitory effect of this compound on the activity of a target kinase (e.g., CDK1/cyclin B or GSK-3β).
Materials:
-
Active recombinant human kinase (e.g., CDK1/cyclin B or GSK-3β)
-
Specific kinase substrate peptide
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ATP ([γ-32P]ATP for radiometric detection or unlabeled ATP for other methods)
-
96-well plates
-
Detection reagent (dependent on the assay format, e.g., phosphocellulose paper for radiometric assay, or antibody-based detection for ELISA)
-
Plate reader or scintillation counter
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations for testing.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a 96-well plate. Include controls for no inhibitor (DMSO only) and no enzyme (blank).
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and ATP.
-
Initiate Kinase Reaction: Add the active kinase enzyme to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction using an appropriate stop solution.
-
Detection: Measure the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For other assay formats, follow the specific detection protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Conclusion
This compound is a powerful and specific inhibitor of CDKs and GSK-3, making it an invaluable tool for dissecting the complex signaling networks that govern cell cycle control, apoptosis, and development. Its ability to modulate the Wnt/β-catenin and p38 MAPK pathways, coupled with its pro-apoptotic effects, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research into the in vivo efficacy and safety of this compound and its derivatives is warranted to fully explore its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone: A Potent Cyclin-Dependent Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
Alsterpaullone, a member of the paullone (B27933) family of small molecules, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), playing a critical role in the regulation of the cell cycle. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and its effects on cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows. This compound's ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its activity against other kinases such as GSK-3β, underscores its potential as a valuable tool in oncology and neurodegenerative disease research.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, cell-permeable, and ATP-competitive inhibitor of several CDKs.[2][3] It belongs to the paullone class of compounds and has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4]
Beyond its role as a CDK inhibitor, this compound is also a potent inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway.[5][6] This dual specificity makes this compound a valuable chemical probe for dissecting the intricate signaling networks that govern cell fate and for exploring its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[6]
This guide aims to provide a detailed technical resource for researchers working with this compound. It consolidates quantitative data on its inhibitory activity, presents step-by-step experimental protocols for its in vitro and cell-based characterization, and offers visual representations of its mechanism of action and relevant signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against a range of cyclin-dependent kinases and other kinases. The following tables summarize its half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against various targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| CDK1/cyclin B | 35 | [2][3] |
| CDK2/cyclin A | 15 - 20 | [3] |
| CDK2/cyclin E | 200 | |
| CDK5/p25 | 40 | [3] |
| CDK5/p35 | 40 | |
| GSK-3α | 4 | |
| GSK-3β | 4 - 110 | [2][3] |
| Lck | 470 | [2] |
Table 1: Inhibitory Potency of this compound against Primary Kinase Targets.
| Kinase | % Activity Remaining (at 1.00µM) |
| GSK3 beta | 3 |
| CDK2-Cyclin A | 10 |
| PHK | 11 |
| CHK2 | 13 |
| YES1 | 22 |
| SYK | 31 |
| PAK4 | 33 |
| TBK1 | 35 |
| BRSK2 | 37 |
| IRR | 37 |
| PAK5 | 40 |
| FGF-R1 | 46 |
| PKC zeta | 50 |
| Lck | 52 |
| MST2 | 53 |
| CAMK1 | 54 |
| MELK | 54 |
| PRK2 | 61 |
| Src | 61 |
| MARK3 | 63 |
| PAK6 | 64 |
| CHK1 | 64 |
| IKK epsilon | 66 |
| RSK1 | 67 |
| CAMKK beta | 68 |
| MAPKAP-K3 | 70 |
| PDK1 | 71 |
| AMPK | 73 |
| RSK2 | 73 |
| MNK1 | 74 |
| Aurora C | 76 |
| PRAK | 76 |
| HIPK2 | 77 |
| JNK3 | 78 |
| Aurora B | 78 |
| MST4 | 78 |
| PIM3 | 78 |
| PKA | 79 |
| ERK2 | 79 |
| SRPK1 | 79 |
| JNK2 | 81 |
| PIM1 | 81 |
| PLK1 | 81 |
| JNK1 | 82 |
| MSK1 | 82 |
| DYRK1A | 83 |
| CSK | 83 |
| SGK1 | 85 |
| p38 delta MAPK | 86 |
| MKK1 | 86 |
| p38 beta MAPK | 86 |
| NEK6 | 86 |
| p38 gamma MAPK | 87 |
| DYRK2 | 87 |
| ROCK 2 | 87 |
| ERK8 | 87 |
| EF2K | 87 |
| CK2 | 88 |
| PKB beta | 88 |
| PKB alpha | 88 |
| MNK2 | 90 |
| EPH-A2 | 90 |
| IKK beta | 90 |
| PIM2 | 91 |
| SmMLCK | 91 |
| PKD1 | 91 |
| NEK7 | 92 |
| NEK2a | 92 |
| S6K1 | 93 |
| DYRK3 | 93 |
| MAPKAP-K2 | 95 |
| ERK1 | 95 |
| HIPK3 | 95 |
| CK1 delta | 98 |
| p38 alpha MAPK | 109 |
Table 2: Kinase Selectivity Profile of this compound. Data shows the percentage of kinase activity remaining in the presence of 1.00µM this compound.[7] A lower percentage indicates greater inhibition.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases and preventing the transfer of phosphate (B84403) from ATP to their substrates.[4][5] This mechanism underlies its potent inhibition of CDKs and GSK-3β.
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation
By inhibiting key CDKs such as CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle.[2] This inhibition leads to an arrest in the G2/M phase, preventing cells from entering mitosis.[4] Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death, making this compound a compound of interest for cancer therapy.[4]
Modulation of the Wnt/β-catenin Signaling Pathway
This compound is a potent inhibitor of GSK-3β, a central negative regulator of the canonical Wnt/β-catenin signaling pathway.[5] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and the subsequent activation of Wnt target genes.[5][8][9] This activity is of significant interest for research in developmental biology and regenerative medicine.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase in a high-throughput format.
Materials:
-
Active recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare a vehicle control with DMSO only.
-
Reaction Setup: a. In a 384-well plate, add 1 µl of the serially diluted this compound or vehicle control. b. Prepare a master mix containing the kinase assay buffer, kinase enzyme, and substrate. c. Add 2 µl of the enzyme/substrate master mix to each well.
-
Initiation of Reaction: a. Prepare an ATP solution in kinase assay buffer. b. Add 2 µl of the ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™): a. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µl of Kinase Detection Reagent to each well. d. Incubate the plate at room temperature for 30 minutes to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background signal (from a "no enzyme" control). b. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][10][11]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell population using flow cytometry.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by collecting the cell suspension.
-
Fixation: a. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. b. Resuspend the cell pellet in 500 µl of ice-cold PBS. c. While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[12][13][14][15][16]
-
Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cells in 500 µl of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.[12][13][14][15][16]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with this compound at desired concentrations and for an appropriate duration (e.g., 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a new tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1][17][18][19][20] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][17][18][19][20]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental and Logical Workflow Visualization
A systematic approach is crucial for the comprehensive evaluation of a kinase inhibitor like this compound. The following diagram outlines a typical experimental workflow.
Conclusion
This compound is a potent and versatile small molecule inhibitor with significant activity against key cyclin-dependent kinases and GSK-3β. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulation of the Wnt/β-catenin signaling pathway, makes it an invaluable tool for a wide range of research applications. This technical guide provides a consolidated resource of its inhibitory profile, detailed experimental protocols for its characterization, and visual representations of its mechanism of action. As research into the complex signaling networks governing cellular processes continues, this compound will undoubtedly remain a crucial compound for elucidating the roles of CDKs and GSK-3β in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.jp [promega.jp]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Alsterpaullone as a GSK-3β Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, has emerged as a potent and widely utilized small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, effects on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating GSK-3β-mediated cellular processes and for professionals engaged in the development of novel therapeutics targeting this critical kinase.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and embryonic development.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, type II diabetes, and cancer.[2] Consequently, GSK-3β has become an attractive therapeutic target. This compound is a potent, ATP-competitive inhibitor of GSK-3β, making it an invaluable tool for elucidating the physiological and pathological roles of this enzyme.[1][3]
Mechanism of Action
This compound exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the kinase's active site.[1][3][4] This ATP-competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of GSK-3β substrates. The binding of this compound to the ATP-binding pocket of GSK-3β has been confirmed by co-crystallization studies (PDB ID: 1Q3W), which provide a detailed structural basis for its inhibitory activity.[2][5]
Quantitative Inhibitory Data
This compound exhibits high potency against GSK-3β, with reported IC50 values in the low nanomolar range. It is important to note that this compound also demonstrates inhibitory activity against other kinases, particularly Cyclin-Dependent Kinases (CDKs).[1][6][7] A summary of its inhibitory potency against various kinases is presented below.
| Target Kinase | IC50 (nM) | References |
| GSK-3α | 4 | [7][8] |
| GSK-3β | 4 - 110 | [1][3][6][7][8][9] |
| CDK1/cyclin B | 35 | [6][7][8][10][11] |
| CDK2/cyclin A | 15 - 80 | [6][7][8] |
| CDK2/cyclin E | 200 | [7][8] |
| CDK5/p35 | 40 | [7][8][9] |
| Lck | 470 | [6][9] |
Effects on Signaling Pathways
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt signal, GSK-3β, as part of a "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm.[1][12] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[1][4][12][13] This activation of the Wnt pathway has been observed in various experimental models, including during regeneration and embryogenesis in Nematostella vectensis.[12][13][14]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt can phosphorylate GSK-3β at Serine 9, leading to its inactivation. While this compound directly inhibits GSK-3β, its interplay with the PI3K/Akt pathway is of interest in various cellular contexts. For instance, in some cancer models, inhibition of the PI3K/Akt pathway can lead to compensatory signaling, and understanding the combined effects of targeting both pathways is an active area of research.[15][16] Studies have shown that this compound can induce apoptosis through the perturbation of the mitochondrial membrane potential, a process that can be influenced by the PI3K/Akt survival signals.[6][17][18]
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.[1][9][19]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide-2 or ULight-GS)[1][20]
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LANCE® Ultra TR-FRET)[1][20][21]
-
Multi-well assay plates (e.g., 96- or 384-well)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and a vehicle control (DMSO) in the assay buffer.[1]
-
Enzyme and Inhibitor Incubation: Add the GSK-3β enzyme to the wells of the assay plate, followed by the diluted this compound. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the GSK-3β substrate and a defined concentration of ATP (often near the Km for ATP).[1]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1]
-
Reaction Termination: Stop the reaction, if necessary for the detection method (e.g., by adding EDTA).[1]
-
Signal Detection: Measure the extent of substrate phosphorylation using a suitable detection reagent and a plate reader. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to kinase activity.[1][21]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
TCF/LEF Reporter Assay (Cell-Based)
This assay measures the activation of the Wnt/β-catenin signaling pathway in cells treated with this compound.[21]
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value for Wnt signaling activation.[21]
Structural Binding to GSK-3β
The co-crystal structure of this compound in complex with GSK-3β (PDB ID: 1Q3W) reveals the key interactions responsible for its potent and selective inhibition.[2][5] this compound binds within the ATP-binding pocket of GSK-3β. The lactam group of the paullone scaffold forms crucial hydrogen bonds with the backbone amide and carbonyl groups of Valine 135 in the hinge region of the kinase.[5] This interaction is a characteristic feature of many ATP-competitive kinase inhibitors. Additionally, a conserved water molecule can mediate a hydrogen bond between the lactam carbonyl of this compound and the backbone of Aspartate 133.[2][5] The nitro group at the 9-position of the indole (B1671886) ring is also thought to contribute to its high inhibitory potency.[10][11]
Conclusion
This compound is a potent, ATP-competitive inhibitor of GSK-3β that has proven to be an invaluable chemical probe for studying the diverse biological functions of this kinase. Its well-characterized mechanism of action, high potency, and the availability of detailed structural information make it a cornerstone for research in areas ranging from developmental biology to neurodegenerative diseases and oncology. This technical guide provides a consolidated resource of quantitative data and experimental protocols to facilitate the effective use of this compound in both basic and translational research. However, researchers should remain mindful of its off-target effects, particularly on CDKs, and incorporate appropriate controls in their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Induction of Canonical WNT Signaling by [research.amanote.com]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 17. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Alsterpaullone: An In-Depth Technical Guide to its ATP-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, is a potent, cell-permeable, and reversible ATP-competitive inhibitor of several key protein kinases.[1] It has garnered significant interest within the research and drug development communities for its marked anti-proliferative and pro-apoptotic effects across various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, target kinases, and its influence on critical signaling pathways. Detailed experimental protocols for in vitro kinase assays are provided, alongside a quantitative summary of its inhibitory activities to facilitate its application in preclinical research.
Mechanism of Action
This compound exerts its inhibitory effects by competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding pocket of its target kinases.[4][5] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the signal transduction cascade.[6] The binding of this compound to the kinase's active site is reversible.[1]
Target Kinases and Inhibitory Potency
This compound is recognized as a dual inhibitor, primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[4][7] Its high potency against these kinases makes it a valuable tool for studying the cellular processes they regulate, including cell cycle progression, apoptosis, and metabolism.[5][6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against a panel of protein kinases has been extensively quantified, with the half-maximal inhibitory concentration (IC50) being the standard metric of its potency.
| Kinase Target | IC50 Value (nM) | References |
| GSK-3α | 4 | [8] |
| GSK-3β | 4 - 110 | [1][2][4][5] |
| CDK1/cyclin B | 35 | [1][9][10][11] |
| CDK2/cyclin A | 15 - 80 | [8][9] |
| CDK2/cyclin E | 200 | [8] |
| CDK5/p25 | 20 - 200 | [4][12] |
| CDK5/p35 | 40 | [2][8][9] |
| Lck | 470 | [5] |
Modulation of Key Signaling Pathways
This compound's potent inhibition of GSK-3β and CDKs allows it to significantly modulate critical cellular signaling pathways, most notably the canonical Wnt/β-catenin pathway.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[5][13] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of Wnt target genes, which are involved in cell proliferation and differentiation.[5][14][15] This mechanism of action makes this compound a functional activator of the canonical Wnt signaling pathway.[14][15][16]
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Experimental Protocols
The following protocols provide a general framework for conducting in vitro kinase assays to determine the inhibitory activity of this compound. These methodologies can be adapted for various detection formats, including radiometric, fluorescence-based, and luminescence-based assays.[17][18][19]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Active recombinant kinase (e.g., GSK-3β, CDK1/cyclin B)
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for other formats)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)[2][18]
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper for radiometric assay, ADP-Glo™ kit for luminescence assay)[12][18]
-
Appropriate plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
Assay Plate Setup: Add the diluted this compound solutions to the wells of the assay plate. Include positive controls (no inhibitor, with DMSO vehicle) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, its substrate, and MgCl₂ in the kinase assay buffer. Add this master mix to the wells to start the reaction.
-
ATP Addition: To initiate phosphorylation, add ATP to the wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the mixture onto phosphocellulose paper.[12] For luminescence assays, an ADP-Glo™ Reagent can be added to simultaneously stop the kinase reaction and deplete the remaining ATP.[18]
-
Signal Detection:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[12]
-
Luminescence Assay: Add a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[18]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[20]
Caption: A streamlined workflow for determining the IC50 of this compound against a target kinase.
Applications in Research and Drug Development
This compound's potent and relatively specific inhibition of CDKs and GSK-3β makes it an invaluable tool for:
-
Cell Cycle Studies: Investigating the roles of specific CDKs in cell cycle progression and checkpoints.[21][22]
-
Neurodegenerative Disease Research: Studying the pathological hyperphosphorylation of tau protein by GSK-3β in Alzheimer's disease models.[4][23]
-
Oncology Research: Exploring the therapeutic potential of inhibiting CDKs and Wnt signaling in various cancers, such as medulloblastoma and Epstein-Barr virus-associated lymphoproliferative disorders.[3][24]
-
Developmental Biology: Modulating developmental processes, such as axis patterning, through the activation of Wnt signaling.[14][15][25]
Conclusion
This compound is a powerful and well-characterized ATP-competitive inhibitor of CDKs and GSK-3β. Its ability to modulate fundamental cellular processes, coupled with its commercial availability, establishes it as a cornerstone chemical probe for researchers in numerous biomedical fields. The quantitative data and detailed protocols presented in this guide are intended to support the effective utilization of this compound in advancing our understanding of kinase signaling and in the development of novel therapeutic strategies.
References
- 1. This compound [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 10. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 14. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (PDF) Induction of Canonical WNT Signaling by [research.amanote.com]
Alsterpaullone: A Potent Kinase Inhibitor in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, has emerged as a significant small molecule inhibitor in the landscape of cancer research.[1][2] Initially identified for its potent inhibition of cyclin-dependent kinases (CDKs), its activity extends to other crucial cellular kinases, most notably Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3][4] This dual specificity positions this compound as a valuable tool for interrogating complex signaling networks that are frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cells, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the competitive inhibition of ATP binding to the active site of its target kinases.[4][5][6] This mode of action blocks the phosphorylation of downstream substrates, thereby interfering with key cellular processes.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound is a potent inhibitor of several CDKs, which are master regulators of the cell cycle.[2][5] By inhibiting CDKs, particularly CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, this compound disrupts the orderly progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase.[5][7][8] This arrest prevents cancer cells from dividing and proliferating.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
In addition to its effects on CDKs, this compound is a highly potent inhibitor of GSK-3β.[3][4][6] GSK-3β is a constitutively active kinase involved in a multitude of cellular processes, including metabolism, apoptosis, and cell fate. In many cancers, the pathways regulated by GSK-3β are altered. By inhibiting GSK-3β, this compound can modulate these pathways, contributing to its anti-tumor activity.
Effects on Cancer Cells
The inhibition of CDKs and GSK-3β by this compound culminates in several observable anti-cancer effects in vitro and in vivo.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest at the G2/M phase.[5][7] This has been demonstrated in various cancer cell lines, including HeLa cervical cancer cells.[5][9] This arrest is a direct consequence of CDK inhibition, which prevents the cells from entering mitosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][10][11] The apoptotic cascade is initiated through the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9.[1][5][11] Activated caspase-9 then triggers a downstream cascade involving the cleavage and activation of caspase-3 and caspase-8, ultimately leading to the execution of apoptosis.[1][11] This process is also associated with the upregulation of pro-apoptotic proteins like B-cell lymphoma 2 (Bcl-2)-associated X protein (Bax) and the downregulation of anti-apoptotic proteins like Bcl-2.
Inhibition of Proliferation and Tumor Growth
The combined effects of cell cycle arrest and apoptosis lead to a significant reduction in cancer cell proliferation.[5][10] In preclinical models, this compound has been shown to inhibit the growth of tumor xenografts, demonstrating its potential as a therapeutic agent.[7] For instance, it has shown efficacy in mouse xenograft models of Group 3 medulloblastoma and Epstein-Barr virus-associated lymphoproliferative disorders.[8][10]
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines, providing valuable data for experimental design and interpretation.
| Target Kinase | IC50 Value |
| CDK1/cyclin B | 3.5 nM - 35 nM[3][12] |
| CDK2/cyclin A | 20 nM - 80 nM[3] |
| CDK5/p25 | 40 nM[3] |
| GSK-3β | 4 nM - 40 nM[3][12][13] |
| Lck | 0.47 µM |
Table 1: Inhibitory Concentration (IC50) of this compound against various kinases.
| Cell Line | Cancer Type | IC50 / GI50 Value |
| HeLa | Cervical Cancer | 13.80 ± 3.30 μM[5] |
| Jurkat | T-cell leukemia | Not specified, but potent apoptosis induction observed[1] |
| HepG2 | Hepatoblastoma | Apoptosis induced at 1 µM[11] |
| Group 3 Medulloblastoma (D425, D458) | Medulloblastoma | High efficacy observed[10] |
| EBV-positive B cells | Lymphoproliferative Disorder | Efficiently induced G1 arrest and apoptosis[8] |
Table 2: Anti-proliferative and cytotoxic activity of this compound in various cancer cell lines.
Signaling Pathways
The multifaceted activity of this compound impacts several critical signaling pathways in cancer cells.
Caption: this compound-mediated inhibition of CDKs leading to cell cycle arrest.
Caption: Apoptotic pathway induced by this compound.
Caption: this compound's impact on the GSK-3β/β-catenin signaling pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on HeLa cells.[5]
Objective: To determine the cytotoxic effect and the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HeLa cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HeLa cells at a density of 5 x 10³ cells/well in 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-30 µM) for a specified time (e.g., 72 hours).[5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After the incubation period, remove the medium and add 50 µL of MTT solution to each well.
-
Incubate the plate in the dark at 37°C for 4 hours.
-
Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This protocol is based on general methods used to assess cell cycle distribution.
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This protocol outlines a general procedure for detecting changes in apoptosis-related proteins.
Objective: To assess the activation of caspases and changes in apoptotic proteins following this compound treatment.
Materials:
-
Cancer cells of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Caption: General experimental workflow for evaluating this compound's effects.
Conclusion
This compound is a potent, multi-targeting kinase inhibitor with significant promise in cancer research. Its ability to induce cell cycle arrest and apoptosis through the inhibition of CDKs and GSK-3β makes it a valuable tool for studying cancer cell biology and a potential lead compound for drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against cancer. Further research, including in vivo studies and potential clinical trials, will be crucial to fully elucidate its therapeutic utility.[14][15]
References
- 1. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [sigmaaldrich.com]
- 13. rcsb.org [rcsb.org]
- 14. youtube.com [youtube.com]
- 15. vjoncology.com [vjoncology.com]
Alsterpaullone for Neurodegenerative Disease Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a profound and growing challenge to global health. A common pathological hallmark in many of these disorders is the aberrant activity of certain protein kinases, leading to downstream cellular dysfunction and neuronal death. Alsterpaullone, a potent small molecule inhibitor, has emerged as a critical tool in the study of these diseases. By targeting key kinases involved in neurodegeneration, this compound offers a valuable chemical probe to dissect disease mechanisms and a potential scaffold for therapeutic development.
This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, its application in neurodegenerative disease models, and detailed experimental protocols. Quantitative data are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in neuroscience research.
Mechanism of Action: Dual Inhibition of GSK-3β and CDK5
This compound, a member of the paullone (B27933) family of benzazepinones, exerts its primary effects through the potent and competitive inhibition of two key serine/threonine kinases: Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Both kinases are implicated in the pathology of several neurodegenerative diseases.
-
Glycogen Synthase Kinase-3β (GSK-3β): This constitutively active kinase is a central regulator in a multitude of cellular processes, including cell fate, metabolism, and inflammation.[4] In the context of neurodegeneration, hyperactive GSK-3β is a primary driver of tau protein hyperphosphorylation, a key step in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3][5] GSK-3β also plays a role in neuronal apoptosis and neuroinflammation.[6][7] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its substrates.[1][2][4]
-
Cyclin-Dependent Kinase 5 (CDK5): While essential for normal neuronal development and function, the hyperactivity of CDK5, often triggered by its association with the p25 regulatory subunit, is linked to neurotoxicity.[2][8] Like GSK-3β, CDK5 is a major kinase responsible for the pathological phosphorylation of tau.[2][3] Its dysregulation is also implicated in the loss of dopaminergic neurons in Parkinson's disease and other neurodegenerative processes.[8][9] this compound's inhibition of CDK5/p25 further contributes to its neuroprotective potential.[2]
The dual specificity of this compound for both GSK-3β and CDK5 may offer a synergistic therapeutic advantage in tackling the complex and multifaceted nature of neurodegenerative pathologies.[2][10]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified across various studies, with the half-maximal inhibitory concentration (IC50) being a standard measure of its potency.
| Table 1: Inhibitory Potency of this compound Against Key Kinases | |
| Target Kinase | IC50 Value |
| GSK-3β | 4 - 110 nM[1][2][4][6][11] |
| CDK1/cyclin B | 35 nM[4][11][12] |
| CDK2/cyclin A | 20 nM[12] |
| CDK5/p25 | 20 - 200 nM[2][6][12] |
| Lck | 0.47 µM[1] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents β-catenin degradation, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and proliferation.[1][13] This mechanism is believed to contribute to the neuroprotective effects of this compound.[9][13][14]
Inhibition of Tau Hyperphosphorylation
A central pathological event in Alzheimer's disease and other "tauopathies" is the hyperphosphorylation of the microtubule-associated protein tau.[3] This leads to the destabilization of microtubules and the formation of neurofibrillary tangles.[3] Both GSK-3β and CDK5 are primary kinases that phosphorylate tau at multiple disease-relevant sites.[2][3] this compound's inhibition of these kinases directly reduces tau phosphorylation.[2][3]
Experimental Workflow: In Vitro Kinase Assay
Determining the IC50 value of this compound against a target kinase is a fundamental experiment. The following workflow outlines a typical in vitro kinase assay.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.[1]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide-2 (GS-2))
-
Adenosine Triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)
-
This compound
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Kinase detection reagent (e.g., for luminescence-based assays like Kinase-Glo®)
-
Multi-well assay plates (e.g., 96- or 384-well)
-
Plate reader for luminescence, fluorescence, or radioactivity detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. A vehicle control (DMSO) should also be prepared.[1]
-
Reaction Setup: In a multi-well plate, add the recombinant GSK-3β enzyme and the specific substrate to the assay buffer.
-
Inhibitor Addition: Add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity. For luminescence-based assays, add the kinase detection reagent which measures the amount of ATP consumed. For radioactivity-based assays, the incorporation of ³²P into the substrate is measured.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell-Based Assay for Neuroprotection in a Parkinson's Disease Model
Objective: To investigate the protective effects of this compound against MPP+-induced cell apoptosis in a neuronal cell line.[9][13][14]
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
MPP+ (1-methyl-4-phenylpyridinium) to induce neurotoxicity
-
This compound
-
MTT assay kit for cell viability assessment
-
TUNEL assay kit for apoptosis detection
-
Reagents for Western blotting (antibodies against β-catenin, c-Myc, cleaved caspase-3, etc.)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2).
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0-2.0 µM) for 24 hours.[9]
-
After pre-treatment, add MPP+ (e.g., 500 µM) to induce cytotoxicity and incubate for another 24 hours.[9]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is proportional to the absorbance.[9]
-
-
Apoptosis Detection (TUNEL Assay):
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture.
-
Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[6]
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., to assess the activation of Wnt signaling or apoptotic pathways).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.
-
Applications in Neurodegenerative Disease Research
-
Alzheimer's Disease (AD): this compound is extensively used to study the role of GSK-3β and CDK5 in tau hyperphosphorylation and the formation of NFTs.[2][3] It serves as a tool to investigate whether inhibiting these kinases can reduce tau pathology and confer neuroprotection in various AD models, from cell cultures to transgenic animals.[5][15]
-
Parkinson's Disease (PD): Research has shown that this compound can protect dopaminergic neurons from toxins like MPP+ that mimic the pathology of PD.[9][13][14] Its mechanism in PD models is often linked to the activation of the Wnt/β-catenin pathway and the preservation of mitochondrial function.[13][14]
-
Amyotrophic Lateral Sclerosis (ALS): While research is less extensive than in AD and PD, the family of paullone inhibitors, including this compound, is being investigated for its potential to protect motor neurons from degeneration in ALS models.[16] The inhibition of GSK-3β is a key therapeutic strategy being explored in ALS.[5][16]
Conclusion
This compound is a powerful and versatile research tool for the study of neurodegenerative diseases. Its potent, dual inhibition of GSK-3β and CDK5 allows for the targeted investigation of key pathological pathways, particularly those related to tau hyperphosphorylation and neuronal apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the complex mechanisms of neurodegeneration and to explore the therapeutic potential of kinase inhibition. As our understanding of these diseases deepens, compounds like this compound will continue to be instrumental in the quest for effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [sigmaaldrich.com]
- 12. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 13. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 14. GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Experimental models in Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Small Molecule Screen in Stem Cell-derived Motor Neurons Identifies a Kinase Inhibitor as a Candidate Therapeutic for ALS - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone's Impact on Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone, a potent small molecule inhibitor, has garnered significant interest in the field of oncology and cell biology for its profound effects on cell cycle regulation and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its role as a competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). Through the structured presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a member of the paullone (B27933) family of benzazepinones, recognized for its anti-proliferative and pro-apoptotic properties in various cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of key cellular kinases, leading to cell cycle arrest and the induction of programmed cell death. This guide delineates the molecular pathways influenced by this compound and provides the necessary technical information for its application in a research setting.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its anti-proliferative effects are measured by the 50% growth inhibition (GI50) concentration.
Table 1: this compound Kinase Inhibition IC50 Values
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 15 - 20 |
| CDK2/cyclin E | 200 |
| CDK5/p35 | 40 |
| GSK-3α | 4 |
| GSK-3β | 4 |
Table 2: this compound Anti-Proliferative GI50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | Dose-dependent inhibition observed (0-30 µM)[2] |
| Jurkat | T-cell Leukemia | Apoptosis induced at concentrations around 1 µM[1] |
| D425 Medulloblastoma | Brain Tumor | ~1[3][4] |
| D458 Medulloblastoma | Brain Tumor | ~1[3][4] |
Signaling Pathways
This compound's effects on the cell cycle and apoptosis are primarily mediated through the inhibition of CDK and GSK-3β signaling pathways.
Cell Cycle Regulation via CDK Inhibition
This compound competes with ATP for the binding site on CDKs, critical enzymes for cell cycle progression. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, most commonly at the G2/M phase, thereby preventing cellular proliferation.[2][5]
Induction of Apoptosis
This compound induces apoptosis through the intrinsic pathway, initiated by the perturbation of the mitochondrial membrane potential. This leads to the activation of a caspase cascade, culminating in programmed cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on the cell cycle and apoptosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol enables the quantitative analysis of cell cycle distribution.
Protocol:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin-EDTA, then collect by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS, followed by a wash with 1X Binding Buffer.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
This compound is a powerful tool for studying cell cycle control and apoptosis. Its well-characterized inhibitory effects on CDKs and GSK-3β provide a clear mechanism for its anti-proliferative and pro-apoptotic activities. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound in cancer and other proliferative disorders.
References
- 1. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alsterpaullone as a Targeted Therapeutic for Group 3 Medulloblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Group 3 medulloblastoma, often characterized by MYC amplification, carries the poorest prognosis among medulloblastoma subgroups. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Alsterpaullone, a small molecule inhibitor of cyclin-dependent kinases (CDKs), as a potential therapeutic agent for this aggressive pediatric brain tumor. Identified through an in silico screen using the Connectivity Map (C-MAP), this compound has demonstrated significant efficacy in reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth in preclinical models of Group 3 medulloblastoma. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Medulloblastoma is the most common malignant brain tumor in children, comprising four distinct molecular subgroups: WNT, SHH, Group 3, and Group 4.[1] Group 3 medulloblastomas are particularly aggressive, frequently presenting with metastasis at diagnosis and characterized by amplifications of the MYC oncogene, leading to a grim prognosis.[1][2][3] The development of targeted therapies for this specific subgroup is a critical unmet need.
This guide focuses on this compound, a potent inhibitor of CDK1/cyclin B and CDK5, which was identified as a promising candidate for treating Group 3 medulloblastoma through a chemical genomics approach.[1] Preclinical studies have validated this initial finding, demonstrating this compound's ability to specifically target and inhibit the growth of Group 3 medulloblastoma cells both in vitro and in vivo.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects in Group 3 medulloblastoma primarily through the inhibition of cyclin-dependent kinases (CDKs).[1] This inhibition disrupts the cell cycle, leading to reduced proliferation. Furthermore, this compound has been shown to induce apoptosis and inhibit the AKT signaling pathway.[1] A key finding is the downregulation of the MYC oncogene and other cell cycle-related genes following this compound treatment, suggesting a reversal of the characteristic gene expression signature of Group 3 medulloblastoma.[1][2][3]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
| Cell Line | Subgroup | IC50 (µM) | Reference |
| D425 | Group 3 | ~1 | [1] |
| D458 | Group 3 | ~1 | [1] |
| hf5281 | Fetal Neural Stem Cell | >10 | [1] |
| Assay | Cell Lines | Treatment | Key Findings | Reference |
| Western Blot | D425, D458 | 48h with this compound | Induction of apoptosis markers | [1] |
| Western Blot | D425, D458 | 48h with this compound | Potent inhibition of AKT pathway activation | [1] |
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| D458 Orthotopic Xenograft | 30 mg/kg, s.c., daily for 2 weeks | Marked reduction in tumor growth | [1] |
| D458 Orthotopic Xenograft | 30 mg/kg, s.c., daily for 2 weeks | Significant increase in survival (p=0.0043) | [1] |
Experimental Protocols
Connectivity Map (C-MAP) Analysis
The identification of this compound as a potential therapeutic agent for Group 3 medulloblastoma was achieved through an in silico screen using the Connectivity Map (C-MAP).[1]
Methodology:
-
Gene Signature Generation: Gene expression profiles from Group 3 medulloblastoma patient samples were compared to those from normal cerebellum tissue to identify differentially expressed genes (upregulated and downregulated).[1]
-
C-MAP Query: The resulting gene signature was used to query the C-MAP database.[1] This database contains a large collection of gene expression profiles from human cell lines treated with various small molecules.
-
Compound Ranking: A pattern-matching algorithm ranked the small molecules based on their ability to reverse the input gene expression signature. A negative enrichment score indicates that the compound is predicted to counteract the disease-associated gene expression changes.[1]
-
Candidate Selection: this compound was identified as a top-ranking compound with a significant negative enrichment score, suggesting its potential as a therapeutic agent for Group 3 medulloblastoma.[1]
In Vitro Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effects of this compound on medulloblastoma cell lines.
Materials:
-
Group 3 medulloblastoma cell lines (e.g., D425, D458)
-
Normal human fetal neural stem cell line (e.g., hf5281) for control
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 10 µM) and a vehicle control (DMSO) for 48 hours.[1] Each condition should be performed in triplicate.
-
MTS Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined.
Western Blot Analysis
Objective: To assess the effect of this compound on protein expression related to apoptosis and signaling pathways.
Materials:
-
Medulloblastoma cell lines (D425, D458)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, p-AKT, total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for 48 hours.[1] Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Orthotopic Medulloblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Group 3 medulloblastoma cells expressing luciferase (e.g., D458-luc)
-
Surgical instruments for intracranial injection
-
Stereotactic frame
-
This compound
-
Vehicle control (e.g., 10% DMSO)
-
Bioluminescence imaging system
Protocol:
-
Cell Implantation: Implant luciferase-expressing medulloblastoma cells into the cerebellum of the mice using a stereotactic frame.[1]
-
Tumor Establishment: Allow the tumors to establish, which can be monitored by bioluminescence imaging.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, subcutaneously, daily for 2 weeks) or vehicle control.[1]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using bioluminescence imaging.[1]
-
Survival Analysis: Monitor the mice for signs of morbidity and record survival data. Analyze the survival data using Kaplan-Meier curves and log-rank tests.[1]
-
Histological Analysis: At the end of the study, brains can be harvested for histological examination to confirm tumor burden.
Conclusion
The preclinical data strongly support this compound as a promising targeted therapeutic agent for Group 3 medulloblastoma. Its mechanism of action, involving the inhibition of CDKs, suppression of the AKT pathway, and downregulation of MYC, directly addresses the key molecular drivers of this aggressive disease. The in vitro and in vivo studies demonstrate its potent anti-tumor activity at concentrations that are not toxic to normal cells. Further investigation, including more extensive preclinical testing and eventual clinical trials, is warranted to translate these promising findings into effective treatments for children with Group 3 medulloblastoma.
References
Alsterpaullone: A Potent Kinase Inhibitor with Therapeutic Potential in Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone is a small molecule belonging to the paullone (B27933) class of compounds, which are potent ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3).[1][2] Initially identified for their neuroprotective properties, paullones, and particularly this compound, have garnered significant interest in oncology for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the activity of this compound in leukemia cell lines.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the inhibition of two key families of protein kinases: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).
1. Inhibition of Cyclin-Dependent Kinases (CDKs):
This compound is a potent inhibitor of several CDKs, which are crucial for cell cycle progression. By blocking the activity of CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, this compound effectively halts the cell cycle, predominantly at the G2/M phase transition.[3][4] This disruption of the normal cell cycle machinery prevents leukemia cells from dividing and proliferating.
2. Inhibition of Glycogen Synthase Kinase-3 (GSK-3):
In addition to its effects on CDKs, this compound is a highly potent inhibitor of GSK-3α and GSK-3β.[1] GSK-3 is a multifaceted kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer. Inhibition of GSK-3 by this compound can lead to the stabilization and accumulation of β-catenin, which can have context-dependent effects on cell fate. However, in the context of many leukemia cell lines, the predominant outcome of this compound treatment is the induction of apoptosis.
3. Induction of Apoptosis:
The primary mechanism by which this compound eliminates leukemia cells is through the induction of apoptosis, or programmed cell death.[1] This process is initiated through the intrinsic mitochondrial pathway. This compound treatment leads to a perturbation of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-8, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, the dismantling of the cell.[1]
Data Presentation: Potency of this compound
The inhibitory concentration (IC50) and growth inhibition (GI50) are key parameters to quantify the potency of a compound. The following tables summarize the available data for this compound's activity against key kinase targets and its anti-proliferative effects on various cancer cell lines, including leukemia.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| GSK-3β | 4[1] |
| CDK1/cyclin B | 35[1] |
| CDK5/p25 | 40 |
| CDK2/cyclin A | 20 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (µM) |
| Jurkat | T-cell Leukemia | ~1.0 - 5.0 [5][6] |
| HL-60 | Promyelocytic Leukemia | ~1.3 [7] |
| K562 | Chronic Myelogenous Leukemia | ~10.8 [8] |
| MOLT-4 | T-cell Leukemia | Not explicitly found |
| HeLa | Cervical Cancer | 13.80 ± 3.30[9] |
| D425 | Medulloblastoma | < 1.0[5] |
| D458 | Medulloblastoma | < 1.0[5] |
Note: IC50/GI50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow Diagram
Caption: A general experimental workflow for investigating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., Jurkat, HL-60, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on FITC and PI fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content, and thus the cell cycle phase, is determined by the intensity of the PI fluorescence.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Leukemia cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
This compound demonstrates significant anti-leukemic activity by potently inhibiting CDKs and GSK-3, leading to cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. The provided data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in the treatment of leukemia. Future research should focus on elucidating the complete spectrum of its in vivo efficacy, safety profile, and potential for combination therapies to enhance its anti-cancer effects.
References
- 1. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COL-3-Induced Molecular and Ultrastructural Alterations in K562 Cells [mdpi.com]
- 9. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone as a Therapeutic Candidate for Epstein-Barr Virus-Associated Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is etiologically linked to several malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders (LPDs). The latent lifecycle of EBV in tumor cells presents a significant challenge for conventional antiviral therapies. Alsterpaullone, a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), has emerged as a promising therapeutic agent against EBV-associated cancers. This technical guide provides an in-depth overview of the research on this compound's mechanism of action, its effects on the EBV lytic cycle, and its potential in preclinical models. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction
Epstein-Barr virus (EBV) establishes a lifelong latent infection in B lymphocytes and is associated with approximately 1-2% of all human cancers.[1] In its latent state, the virus expresses a limited set of genes that drive cellular proliferation and survival, making it a difficult target for therapies that typically target viral replication.[1][2] A therapeutic strategy known as "lytic induction therapy" aims to reactivate the lytic cycle of the virus within tumor cells, thereby rendering them susceptible to antiviral drugs.[3][4]
This compound is a benzazepinone (B8055114) that acts as an ATP-competitive inhibitor of several CDKs, including CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, as well as GSK-3β.[5][6] Its ability to modulate the cell cycle and induce apoptosis has made it a subject of interest in cancer research.[7][8] This guide focuses on the specific application of this compound in the context of EBV-associated malignancies, summarizing key findings and methodologies.
Mechanism of Action of this compound in EBV-Positive Cells
This compound exerts its antitumor effects on EBV-positive cells primarily through the inhibition of cyclin-dependent kinases. This leads to G1 cell cycle arrest and the induction of apoptosis.[5][9][10][11] Furthermore, this compound has been shown to specifically suppress the expression of EBV late genes, which are crucial for the production of new virions.[3][5]
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest
Treatment of EBV-positive B-cell lines with this compound leads to a dose-dependent decrease in the expression of CDK2.[5] This inhibition of CDK activity results in G1 cell cycle arrest, preventing the cells from progressing to the S phase of the cell cycle.[5][9][10] The cell cycle arrest is a critical component of this compound's antiproliferative effect.
Induction of Apoptosis
In addition to cell cycle arrest, this compound induces apoptosis in EBV-infected B cells.[5][10] This programmed cell death is a key mechanism for eliminating cancerous cells. Studies have shown that this compound can disrupt the mitochondrial membrane potential, leading to the activation of caspase-9, a key initiator of the apoptotic cascade.[8]
Suppression of EBV Late Gene Expression
A significant finding is that this compound specifically suppresses the expression of EBV late lytic proteins, while not affecting the expression of early lytic proteins.[3] Western blot analysis has shown that this compound treatment reduces the levels of late genes such as BRRF2, gB, and BKRF4.[5] This selective inhibition suggests a potential role for CDKs in the regulation of late gene expression during the EBV lytic cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in the context of EBV.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| Glycogen synthase kinase-3β (GSK-3β) | 4 nM | In vitro kinase assay | [6] |
| Cyclin-dependent kinase 1 (CDK1)/cyclin B | 35 nM | In vitro kinase assay | |
| Cyclin-dependent kinase 5 (CDK5)/p25 | 20-200 nM | In vitro kinase assay | [6] |
Table 2: Experimental Concentrations of this compound in EBV Studies
| Experiment | Concentration | Cell Line | Effect | Reference |
| Cell Cycle & Apoptosis Analysis | 0.1 - 1.0 µmol/L | Lymphoblastoid Cell Lines (LCLs) | G1 cell cycle arrest, apoptosis, decreased CDK2 expression | [5][10] |
| Late Gene Expression Analysis | 0.5 µmol/L | HEK293 cells with EBV DNA | Suppression of late genes (BRRF2, gB, BKRF4) | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| EBV-LPD Mouse Model | 1 mg/kg | Intraperitoneal injection every other day for 3 weeks | Decreased tumor size, suppressed tumor infiltration, increased survival rate | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and EBV.
Cell Culture and Lytic Induction
-
Cell Lines: Lymphoblastoid cell lines (LCLs) established from EBV-infected B cells and HEK293 cells carrying wild-type EBV DNA are commonly used.[5]
-
Lytic Induction: To study the effects on the lytic cycle, lytic infection is induced in HEK293-EBV cells by transfecting a plasmid expressing the EBV immediate-early protein BZLF1.[5]
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound at the desired concentration and duration. Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK2, BRRF2, gB, BKRF4, BZLF1).[5] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for Late Gene Promoter Activity
-
Plasmids: A luciferase reporter plasmid driven by a late gene promoter (e.g., pTATT-oriLyt-Luc) and a control reporter plasmid (e.g., pSV40-Rluc) are used.[5]
-
Transfection: HEK293-EBV cells are co-transfected with the BZLF1 expression plasmid and the reporter plasmids.
-
Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound.
-
Luminescence Measurement: After 24 hours of treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.[5]
Cell Cycle and Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: LCLs are treated with this compound for 24 hours.
-
Cell Fixation: For cell cycle analysis, cells are fixed with cold 70% ethanol. For apoptosis analysis, cells are stained using an Annexin V-PE and 7-AAD detection kit.[5]
-
Staining: Fixed cells for cell cycle analysis are stained with a DNA-binding dye such as Hoechst 33342.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the cell cycle distribution and the percentage of apoptotic cells.[5]
Real-Time PCR for Viral DNA Quantification
-
DNA Extraction: HEK293-EBV cells are transfected with BZLF1 and cultured in the presence of this compound. Total DNA is extracted from the cells.[5]
-
Real-Time PCR: Quantitative real-time PCR is performed using primers and a probe specific for an EBV gene (e.g., BALF2) and a host housekeeping gene (e.g., 18S rRNA) for normalization.[5]
In Vivo Mouse Model of EBV-LPD
-
Cell Preparation: Cord blood-derived mononuclear cells are co-cultured with EBV in vitro.
-
Injection: The EBV-infected cells are injected intraperitoneally into severely immunodeficient mice (e.g., NOG mice).[5]
-
Treatment: this compound (e.g., 1 mg/kg) is administered intraperitoneally every other day for a specified period (e.g., 3 weeks).[5]
-
Monitoring: Tumor growth, tumor infiltration, and survival rates are monitored throughout the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in EBV-positive cells.
Caption: Experimental workflow for studying this compound's effect on EBV lytic replication.
Caption: Workflow for analyzing cell cycle and apoptosis in LCLs treated with this compound.
Conclusion and Future Directions
This compound has demonstrated significant antitumor activity against EBV-associated lymphoproliferative disorders in preclinical models. Its ability to induce cell cycle arrest and apoptosis, coupled with the specific suppression of EBV late gene expression, makes it a compelling candidate for further investigation. While the current findings are promising, further research is needed to fully elucidate the signaling pathways modulated by this compound in the context of EBV infection, particularly the role of GSK-3β inhibition. Additionally, optimizing treatment regimens, including dose, duration, and potential combination therapies, will be crucial for translating these preclinical findings into effective clinical treatments for EBV-associated malignancies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapies for these challenging diseases.
References
- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Virus-Directed Therapeutics against Epstein-Barr Virus-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lytic Induction Therapy for Epstein-Barr Virus-Positive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of cyclin‐dependent kinase inhibitor this compound in Epstein‐Barr virus‐associated lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.au.dk [pure.au.dk]
- 10. Antitumor activity of cyclin‐dependent kinase inhibitor this compound in Epstein‐Barr virus‐associated lymphoproliferative disorders - ProQuest [proquest.com]
- 11. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Alsterpaullone: A Dual Inhibitor of Cyclin-Dependent Kinases and GSK-3β with Potent Anti-HIV-1 Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alsterpaullone, a member of the paullone (B27933) class of small molecules, has emerged as a potent inhibitor of Human Immunodeficiency Virus Type-1 (HIV-1) replication. This technical guide provides an in-depth overview of this compound's antiviral properties, focusing on its dual mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. This compound exerts its anti-HIV-1 effects primarily through the inhibition of host cell Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, which leads to cell cycle dysregulation and selective induction of apoptosis in infected cells. Additionally, its potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β) suggests a secondary mechanism involving the suppression of Tat-dependent viral transcription. This document consolidates the available quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action: A Two-Pronged Attack
This compound's antiviral activity against HIV-1 is not targeted at a viral enzyme but rather at host cell kinases that the virus hijacks for its own replication. This mechanism offers the potential for a higher barrier to resistance. The primary modes of action are the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).
Inhibition of CDK2/Cyclin A and Induction of Apoptosis
HIV-1 replication is intricately linked to the host cell cycle. This compound is a potent inhibitor of the CDK2/cyclin A complex, a key regulator of the G1/S phase transition. In HIV-1 infected cells, this compound's inhibition of this complex has profound consequences. Studies have shown that treatment with this compound leads to a significant downregulation of CDK2, cyclin A, cyclin T, and cyclin E protein levels specifically in infected cells.[1] This disruption of the cell cycle machinery appears to be selectively toxic to infected cells, leading to a G1 phase decrease, an S phase increase, and a nearly ten-fold rise in the apoptotic cell population.[1] The ultimate mechanism is the induction of apoptosis, effectively killing the viral factory.[1]
Inhibition of GSK-3β and Transcriptional Repression
This compound is also a highly potent inhibitor of GSK-3β.[2][3] This is significant because the GSK-3 pathway is implicated in the regulation of HIV-1 transcription, which is driven by the viral protein Tat. Research on other GSK-3 inhibitors, such as 6BIO, has demonstrated that inhibiting this kinase can potently suppress Tat-dependent transcription from the HIV-1 Long Terminal Repeat (LTR) promoter.[4][5] By inhibiting GSK-3β, this compound likely interferes with the signaling cascades that facilitate Tat's function, thereby suppressing the production of new viral RNA transcripts. This dual mechanism of inducing apoptosis in infected cells and suppressing viral transcription makes this compound a compelling candidate for anti-HIV-1 therapy.
Figure 1: Dual inhibitory mechanism of this compound against HIV-1.
Quantitative Data: Efficacy and Potency
The following tables summarize the known quantitative data for this compound's inhibitory activity against its kinase targets and HIV-1.
Table 1: this compound Kinase Inhibition
| Kinase Target | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 0.035 | [2][6] |
| CDK2/cyclin A | 0.02 | [2] |
| CDK5/p35 | 0.04 | [2] |
| GSK-3β | 0.004 - 0.11 | [2] |
Table 2: this compound Anti-HIV-1 Activity
| Assay Type | Cell Line | IC₅₀ / Activity | Reference |
| General Antiviral Activity Screen | Various | 150 nM | [1] |
| HIV-1 LTR Promoter Activity (Luciferase) | TZM-bl | ~150 nM | [1] |
Table 3: this compound Cytotoxicity
| Cell Line | Assay Type | IC₅₀ (Cytotoxicity) | Reference |
| HeLa (Cervical Cancer) | MTT Assay | 13.80 ± 3.30 µM | |
| Jurkat (T-cell Leukemia) | Apoptosis Assay | Induces Apoptosis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 properties of this compound.
Protocol: HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4, CEM-SS, or PBMCs)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 viral stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Infection and Treatment: Add 50 µL of the appropriate this compound dilution to the wells. Immediately after, add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI). Include 'virus control' (cells + virus, no drug) and 'cell control' (cells only) wells.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant.
-
p24 ELISA: Perform the p24 antigen quantification on the collected supernatants according to the ELISA kit manufacturer's instructions.[7] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate.
-
Data Analysis: Read the absorbance on a plate reader. Calculate the p24 concentration for each well using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the virus control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. air.unimi.it [air.unimi.it]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Synthesis and Biological Activity of Alsterpaullone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone, a member of the paullone (B27933) class of small molecules, has garnered significant attention in the fields of chemical biology and drug discovery due to its potent inhibitory activity against key cellular kinases. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, details its mechanism of action, and presents its biological activity. The primary synthetic route involves the Fischer indole (B1671886) synthesis, a robust method for constructing the characteristic 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one scaffold. This document outlines detailed experimental protocols for both the chemical synthesis and the biological evaluation of these compounds. Furthermore, it includes quantitative data on their inhibitory potency against various kinases and visual representations of the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel kinase inhibitors for therapeutic applications.
Introduction
The paullones are a class of synthetic benzazepinones that have emerged as potent inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and signal transduction. This compound (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a prominent member of this family, demonstrating particularly strong inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase-3β (GSK-3β).[2] This dual inhibitory profile makes this compound a valuable tool for studying fundamental cellular processes and a promising scaffold for the development of therapeutics targeting proliferative diseases and neurodegenerative disorders.[3][4]
Chemical Synthesis
The core structure of this compound and its derivatives is typically synthesized via the Fischer indole synthesis.[3][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with a cyclic ketone.[3]
General Synthetic Scheme
The overall synthetic strategy for this compound is depicted below. The key steps involve the formation of the 1H-[1]benzazepine-2,5(3H,4H)-dione intermediate, followed by its condensation with 4-nitrophenylhydrazine (B89600) and subsequent acid-catalyzed cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of Alsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of Alsterpaullone. It is important to note that comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for unconjugated this compound are limited in the public domain. Much of the available in vivo pharmacokinetic data is derived from studies of its PEGylated prodrugs.
Introduction
This compound (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, cell-permeable, small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). As a member of the paullone (B27933) family, it acts as an ATP-competitive inhibitor.[2][3] Its ability to modulate key signaling pathways involved in cell cycle progression and apoptosis has made it a valuable tool in cancer research and a potential therapeutic candidate.[4][5] This guide provides a technical overview of the available pharmacokinetic data and relevant experimental methodologies for this compound.
Quantitative Pharmacokinetic Data
The majority of quantitative in vivo pharmacokinetic data for this compound comes from studies in mice using PEGylated prodrugs, which are designed to improve its solubility and pharmacokinetic profile.[1][6]
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice (Released from PEG-conjugates) [1][6]
| Parameter | Value | Conditions |
| Biological Half-life | Lengthened up to 8-fold | Compared to unconjugated this compound following i.v. injection of a PEG-conjugate.[1][6] |
| Total Plasma Clearance | Decreased up to 32-fold | Compared to unconjugated this compound following i.v. injection of a PEG-conjugate.[1][6] |
| Relative Bioavailability | 46% | For this compound released from a 40-kDa PEG urea-linked conjugate after i.p. injection.[1][6] |
| Relative Bioavailability | 99% | For this compound released from a 20-kDa PEG urea-linked conjugate after i.p. injection.[1][6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| CDK1/cyclin B | 35 nM[2][3] |
| CDK2/cyclin A | 15 nM |
| CDK2/cyclin E | 200 nM |
| CDK5/p35 | 40 nM |
| GSK-3α/β | 4 nM[3] |
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of CDKs and GSK-3β, thereby impacting critical cellular signaling pathways.
Cell Cycle Regulation via CDK Inhibition
This compound inhibits CDK1/cyclin B and CDK2/cyclin A, which are key regulators of the G2/M and G1/S transitions of the cell cycle, respectively. Inhibition of these kinases leads to cell cycle arrest.[2][7][8]
Caption: this compound's inhibition of CDKs prevents Rb phosphorylation, halting cell cycle progression.
Wnt/β-catenin Signaling Pathway via GSK-3β Inhibition
GSK-3β is a key component of the β-catenin destruction complex. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target genes.
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol describes a general workflow for assessing the pharmacokinetics of a test compound in mice.
Caption: General workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Male CD-1 mice are commonly used for pharmacokinetic studies.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., DMSO and saline) and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose.
-
Sample Collection: Blood samples are collected via retro-orbital or tail vein bleeding at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: this compound concentrations in plasma are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.
In Vitro Metabolic Stability Assay
This assay provides an indication of a compound's susceptibility to metabolism by liver enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Test System: Human or mouse liver microsomes or cryopreserved hepatocytes.
-
Incubation: this compound is incubated with the test system in the presence of NADPH (for Phase I metabolism) at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Preclinical Safety and Toxicology
Specific preclinical toxicology data for this compound from studies such as the Ames test for mutagenicity or in vivo micronucleus assays for genotoxicity are not publicly available. General safety information indicates that this compound can cause skin and eye irritation and may cause respiratory irritation.[9] As a potent inhibitor of cell cycle kinases, it is expected to have antiproliferative effects, which have been demonstrated in various cancer cell lines.[5] Further preclinical safety and toxicology studies would be required to fully characterize its safety profile for any potential clinical development.[10][11]
Conclusion
This compound is a potent dual inhibitor of CDKs and GSK-3β with demonstrated in vitro and in vivo activity. The available pharmacokinetic data, primarily from studies with PEGylated prodrugs, suggest that its in vivo properties can be modulated to enhance its therapeutic potential. However, a comprehensive understanding of the ADME and toxicology of unconjugated this compound requires further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers working with this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ethylene glycol) prodrugs of the CDK inhibitor, this compound (NSC 705701): synthesis and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cybra.lodz.pl [cybra.lodz.pl]
- 8. Inhibition and induction of cytochrome P450 and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS 237430-03-4 | CDK, GSK Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Pharmacokinetics and excretion of unique beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alsterpaullone: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone is a potent, cell-permeable small molecule inhibitor of several protein kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] As a member of the paullone (B27933) family, it is recognized for its inhibitory activity against cyclin-dependent kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2] this compound's ability to induce apoptosis is associated with the activation of caspase-9 following mitochondrial perturbation.[1][3] These characteristics establish this compound as a valuable tool for investigating cell cycle regulation and a potential candidate for therapeutic development.[1] This document provides detailed protocols for the in vitro application of this compound in cell culture, focusing on its mechanism of action and methodologies for assessing its effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of its target kinases.[2][4][5] Its primary targets are GSK-3β and CDK1/cyclin B.[4][6]
-
GSK-3β Inhibition and Wnt/β-catenin Pathway Activation: GSK-3β is a critical regulatory kinase in numerous signaling pathways, most notably the canonical Wnt/β-catenin pathway.[2] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[2] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of target gene transcription.[2][7]
-
CDK Inhibition and Cell Cycle Arrest: this compound is a potent inhibitor of CDK1/cyclin B, a key regulator of the G2 to M phase transition in the cell cycle.[6][8] Inhibition of CDK1 activity by this compound can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[9][10] Studies have shown that low concentrations of this compound can induce a prophase accumulation and increase the transit time through mitosis.[8]
Data Presentation
Inhibitory Activity of this compound
| Kinase Target | IC50 |
| GSK-3β | 4 nM[4][11] |
| GSK-3α/GSK-3β | 4 nM[11] |
| CDK1/cyclin B | 35 nM[4][6][11] |
| CDK2/cyclin A | 15 nM[11] |
| CDK2/cyclin E | 200 nM[11] |
| CDK5/p25 | 20-200 nM[5] |
| CDK5/p35 | 40 nM[11] |
| Lck | 0.47 µM |
In Vitro Antitumor Activity of this compound
| Cell Line | Effect | Concentration/GI50 |
| HCT-116 (Colon Cancer) | Growth inhibition | Nanomolar range[4] |
| HeLa (Cervical Cancer) | Inhibition of proliferation | Dose- and time-dependent[9][11] |
| Jurkat (T-cell Leukemia) | Induction of apoptosis | - |
| Leukemia Cell Line | Induction of apoptosis | 0.3, 1, 3 µM[11] |
| Group 3 Medulloblastoma (D425, D458) | Reduced proliferation | Highly effective[12] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits GSK-3β and CDK1/Cyclin B signaling pathways.
General Experimental Workflow for this compound Treatment
Caption: General workflow for in vitro cell culture experiments with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 237430-03-4)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10-50 mM. For example, to make a 10 mM stock solution, dissolve 2.93 mg of this compound (MW: 293.28 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 3 months at -20°C.[4]
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as HeLa or medulloblastoma cell lines.[9][12]
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. For example, for a final concentration range of 10 nM to 30 µM.[11] Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[11]
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control for 24 or 48 hours.[9]
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect the cells.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Compare the cell cycle profiles of this compound-treated cells with the vehicle control to identify any cell cycle arrest.[9]
-
Conclusion
This compound is a versatile and potent kinase inhibitor with significant utility in in vitro cell culture studies. Its well-characterized inhibitory effects on GSK-3β and CDKs make it an invaluable tool for research in oncology, neurobiology, and developmental biology. The protocols outlined in this document provide a framework for investigating the cellular effects of this compound, which can be adapted to specific cell lines and research questions. Proper handling and experimental design are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 8. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone: Application Notes and Protocols for Western Blot Analysis of Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone is a potent, cell-permeable small molecule that functions as a multi-kinase inhibitor. It is a member of the paullone (B27933) family of benzazepinones and is recognized for its significant ATP-competitive inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3] This dual inhibitory action makes this compound a valuable tool for investigating fundamental cellular processes such as cell cycle progression, apoptosis, and Wnt/β-catenin signaling.[4][5] Western blot analysis is a critical technique to elucidate the downstream effects of this compound on protein expression and signaling pathways. These application notes provide detailed protocols and data for researchers utilizing this compound in their studies.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key kinase families:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs such as CDK1/cyclin B and CDK2/cyclin A, this compound can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[6][7][8] This has positioned it as a compound of interest in cancer research.
-
Glycogen Synthase Kinase-3β (GSK-3β): this compound is a highly potent inhibitor of GSK-3β.[1][2] GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[5] Inhibition of GSK-3β by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene transcription.[5][9]
Data Presentation: Quantitative Analysis of Protein Expression Changes Induced by this compound
The following tables summarize the quantitative data on protein expression changes observed in various cell lines following treatment with this compound, as determined by Western blot analysis.
Table 1: Inhibition of Kinase Activity by this compound
| Kinase Target | IC50 Value | References |
| GSK-3β | 4 nM | [1][3] |
| CDK1/cyclin B | 35 nM | [7] |
| CDK2/cyclin A | 15 nM | [8] |
| CDK5/p35 | 40 nM | [8] |
Table 2: Modulation of Wnt/β-catenin Signaling Pathway Proteins in SH-SY5Y Cells
| Treatment Group | Relative β-catenin/actin Ratio | Relative c-Myc/actin Ratio | Relative p-GSK-3β(ser9)/GSK-3β Ratio | References |
| Control | 1.00 | 1.00 | 1.00 | [1] |
| MPP+ (500 µM) | ~0.4 | ~0.5 | ~0.6 | [1] |
| MPP+ + this compound | ~0.8 | ~0.9 | ~0.9 | [1] |
Note: Data is estimated from graphical representations in the cited literature and presented as approximate fold changes relative to the control.
Table 3: Effects of this compound on Apoptosis-Related Proteins
| Protein Target | Observed Effect | Cell Line | References |
| Cleaved Caspase-9 | Increased | Jurkat | [4] |
| Cleaved Caspase-3 | Increased | Jurkat, HeLa | [4][10] |
| Cleaved PARP | Increased | Jurkat | [4] |
| Cyclin D3 | Decreased | Jurkat | [4] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound's dual inhibitory effects on cellular signaling pathways.
Caption: A generalized workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blot Analysis of Protein Expression
A. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the dish. Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-cooled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of cell lysate (containing 20-30 µg of protein) with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the boiled samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
C. Immunodetection
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking solution overnight at 4°C with gentle agitation. Recommended starting dilutions for key target proteins are listed in Table 4.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imaging system.
Table 4: Recommended Primary Antibody Dilutions
| Primary Antibody | Recommended Starting Dilution |
| anti-β-catenin | 1:1000 - 1:2000 |
| anti-p-GSK-3β (Ser9) | 1:1000 |
| anti-GSK-3β | 1:1000 |
| anti-c-Myc | 1:1000 |
| anti-Cleaved Caspase-3 | 1:500 - 1:1000 |
| anti-Cleaved PARP | 1:1000 |
| anti-Cyclin D1 | 1:1000 |
| anti-β-actin (Loading Control) | 1:5000 - 1:10000 |
Note: Optimal antibody concentrations should be determined empirically for each experimental system.
D. Data Analysis
-
Densitometry: Quantify the band intensities for the protein of interest and the loading control (e.g., β-actin or GAPDH) using image analysis software.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample.
-
Relative Quantification: Express the normalized protein levels in the this compound-treated samples as a fold change relative to the vehicle-treated control.
References
- 1. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alsterpaullone Immunoprecipitation Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone is a potent, cell-permeable inhibitor of several protein kinases, notably Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3] As a member of the paullone (B27933) family of benzazepinones, this compound functions as an ATP-competitive inhibitor, making it a valuable tool for studying cell cycle regulation, apoptosis, and neurodegenerative processes.[1][4] Its dual specificity for both CDKs and GSK-3β offers a unique advantage in investigating signaling pathways where these kinases play crucial roles.[1] This document provides detailed protocols for an immunoprecipitation kinase assay to determine the inhibitory activity of this compound against its primary targets, CDK1/cyclin B and GSK-3β.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases, offering a clear comparison of its potency.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 15 |
| CDK2/cyclin E | 200 |
| CDK5/p35 | 40 |
| GSK-3α/β | 4 |
| Lck | 470 |
Data compiled from multiple sources.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on target kinases.[1][4] In the context of the cell cycle, inhibition of CDK1/cyclin B by this compound can lead to a G2/M phase arrest and subsequently induce apoptosis.[3] Within the Wnt signaling pathway, GSK-3β is a key negative regulator. Inhibition of GSK-3β by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of downstream target genes.[4]
Figure 1: this compound's inhibitory action on CDK1/cyclin B and GSK-3β signaling pathways.
Experimental Protocols
This section provides a detailed methodology for performing an immunoprecipitation (IP) kinase assay to evaluate the inhibitory effect of this compound on endogenous or overexpressed CDK1/cyclin B or GSK-3β from cell lysates. This protocol utilizes non-radioactive detection methods.
Part 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat cells with appropriate stimuli to activate the kinase of interest, if necessary.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[5][6] Incubate on ice for 10-15 minutes with occasional swirling.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Supernatant Transfer: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.[5]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Part 2: Immunoprecipitation of Target Kinase
-
Lysate Preparation: Dilute the cell lysate with lysis buffer to a final protein concentration of 1-2 mg/mL.
-
Antibody Incubation: To 500 µg - 1 mg of total protein lysate, add the primary antibody specific for the kinase of interest (e.g., anti-CDK1 or anti-GSK-3β). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[7]
-
Bead Incubation: Add Protein A/G agarose (B213101) or magnetic beads (20-30 µL of a 50% slurry) to the lysate-antibody mixture.[7] Incubate for an additional 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.[6] Discard the supernatant.
-
Wash Steps: Wash the bead pellet three times with 500 µL of ice-cold cell lysis buffer, followed by two washes with 500 µL of ice-cold kinase wash buffer.[7][8]
Part 3: In Vitro Kinase Assay with this compound
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the kinase reaction should not exceed 1%.
-
Kinase Reaction Setup: Resuspend the washed bead pellet in 40 µL of 1X Kinase Buffer.[7]
-
Reaction Components: To each reaction tube, add:
-
The appropriate kinase substrate (e.g., Histone H1 for CDK1/cyclin B, or a specific peptide substrate for GSK-3β).
-
The desired concentration of this compound or DMSO vehicle control.
-
-
Pre-incubation: Gently mix and pre-incubate the tubes for 10 minutes at 30°C to allow this compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.[7][8]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[7][8]
-
Termination: Stop the reaction by adding 20 µL of 3X SDS sample buffer and heating the samples at 95-100°C for 5 minutes.[7]
Part 4: Detection and Data Analysis
-
Gel Electrophoresis: Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Detection: Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate. Also, probe for the total amount of the immunoprecipitated kinase as a loading control.
-
Signal Quantification: Detect the signal using an appropriate chemiluminescence or fluorescence imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Figure 2: Experimental workflow for the this compound immunoprecipitation kinase assay.
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the kinase of interest.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-CDK1, anti-GSK-3β).
-
Phospho-specific antibody for detection of substrate phosphorylation.
-
-
Reagents:
-
This compound
-
Cell Lysis Buffer (e.g., RIPA)
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein A/G Agarose or Magnetic Beads
-
Kinase Buffer
-
ATP Solution
-
Kinase Substrate (e.g., Histone H1, specific peptide)
-
PBS, SDS-PAGE reagents, and Western blotting reagents.
-
Conclusion
The immunoprecipitation kinase assay protocol detailed in this document provides a robust method for investigating the inhibitory effects of this compound on specific kinase targets within a complex cellular environment. This approach allows for the functional assessment of kinase activity and the precise determination of inhibitor potency, making it an invaluable tool for researchers in cell biology and drug discovery.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. scbt.com [scbt.com]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. bio-protocol.org [bio-protocol.org]
Alsterpaullone Cell Viability Assessment Using MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), exhibiting promising anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[3]
Introduction
This compound has been identified as a multi-kinase inhibitor, primarily targeting CDK1, CDK2, and GSK-3β.[1] Its mechanism of action involves the induction of apoptosis through the activation of caspase-9, which is linked to the disruption of the mitochondrial membrane potential.[1] By inhibiting CDKs, this compound can arrest the cell cycle, and its inhibition of GSK-3β impacts various signaling pathways involved in cell proliferation and survival.[2] The evaluation of this compound's cytotoxic activity is a critical step in preclinical drug development. The MTT assay offers a robust and high-throughput method to determine the dose-dependent effects of this compound on the viability of cancer cell lines.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for selecting appropriate cell lines and interpreting the results of the cell viability assay.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 15 |
| CDK2/cyclin E | 200 |
| CDK5/p35 | 40 |
| GSK-3α/β | 4 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[3]
Experimental Protocol: this compound MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cancer cell line.
Materials:
-
This compound (powder or stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent (e.g., SDS-HCl solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it protected from light at 4°C.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Workflow of the this compound MTT cell viability assay.
Caption: this compound's inhibitory effects and apoptosis induction.
References
Alsterpaullone-Induced Apoptosis Detection by Caspase Activation: Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4] A key mechanism in this compound-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that are central executioners of programmed cell death.[5][6] This application note provides detailed protocols for detecting apoptosis induced by this compound through the measurement of caspase activation. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and for professionals in drug development evaluating its therapeutic potential.
Mechanism of Action: this compound and Apoptosis
This compound primarily functions by competing with ATP for the binding site on CDKs, particularly CDK1/cyclin B, leading to cell cycle arrest, typically at the G2/M phase.[3][7][8] This cell cycle disruption is a critical prelude to the induction of apoptosis.[3] Furthermore, this compound's inhibition of GSK-3β can also contribute to pro-apoptotic signaling pathways.[9][10]
The apoptotic cascade initiated by this compound converges on the activation of caspases. Studies have shown that this compound can induce the activation of initiator caspases, such as caspase-9, through the perturbation of the mitochondrial membrane potential.[5][6] Activated caspase-9 then cleaves and activates effector caspases, including caspase-3 and caspase-7, which in turn cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][11] The process is caspase-dependent, as the apoptotic effects of this compound can be blocked by general caspase inhibitors like Z-VAD-FMK.[3][5]
Caption: this compound-induced apoptotic signaling pathway.
Data Presentation: Quantitative Analysis of Apoptosis
To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in tables. Below are example templates for presenting data from the key apoptosis assays.
Table 1: Caspase-3/7 Activity Assay (Fluorometric)
| Treatment Group | This compound (µM) | Incubation Time (h) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1500 ± 120 | 1.0 |
| This compound | 5 | 24 | 4500 ± 350 | 3.0 |
| This compound | 10 | 24 | 8250 ± 600 | 5.5 |
| This compound | 20 | 24 | 12000 ± 980 | 8.0 |
Table 2: Western Blot Analysis of Cleaved Caspase-3 and PARP
| Treatment Group | This compound (µM) | Cleaved Caspase-3 (17/19 kDa) / β-actin | Cleaved PARP (89 kDa) / β-actin |
| Vehicle Control | 0 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| This compound | 10 | 1.2 ± 0.15 | 0.8 ± 0.09 |
| This compound | 20 | 2.5 ± 0.21 | 1.9 ± 0.18 |
Table 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
| Treatment Group | This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 60.7 ± 4.5 | 25.8 ± 3.2 | 13.5 ± 2.8 |
| This compound | 20 | 35.1 ± 3.8 | 40.2 ± 4.1 | 24.7 ± 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).[3]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).[3]
Caption: Workflow for cell treatment with this compound.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases.
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[12]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the insoluble fraction.[13]
-
-
Assay Reaction:
-
Transfer 25 µL of the supernatant (cell lysate) to a white flat-bottomed 96-well plate.[13]
-
Prepare a reaction mix containing 2x caspase cleavage buffer, 10 mM DTT, and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).[12][13]
-
Add 75 µL of the reaction mix to each well containing the cell lysate.[13]
-
-
Measurement:
-
Data Analysis:
-
Calculate the fold increase in caspase activity by comparing the fluorescence of this compound-treated samples to the vehicle control.
-
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method detects the cleavage of pro-caspase-3 into its active fragments and the cleavage of PARP, a substrate of activated caspase-3.[11][14]
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and/or cleaved PARP overnight at 4°C.[17] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 4: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This technique distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19][20][21]
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Incubation:
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Gating Strategy:
Caption: Gating strategy for Annexin V/PI flow cytometry.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating this compound-induced apoptosis through the detection of caspase activation. By employing a multi-faceted approach that includes enzymatic activity assays, protein expression analysis, and flow cytometry, researchers can obtain comprehensive and reliable data on the pro-apoptotic effects of this compound. This information is crucial for advancing our understanding of its mechanism of action and for its potential development as a therapeutic agent.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 10. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 16. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Xenograft Mouse Models Using Alsterpaullone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Alsterpaullone in in vivo xenograft mouse models, particularly for Group 3 medulloblastoma. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), demonstrating significant anti-tumor activity in preclinical studies.
Introduction
This compound has emerged as a promising small molecule inhibitor for cancer therapy. Its mechanism of action involves the inhibition of key cellular regulators, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] In vivo xenograft models are a critical tool for evaluating the preclinical efficacy of therapeutic agents like this compound, providing valuable data on tumor growth inhibition and survival.[4][5] This document outlines the application of this compound in a subcutaneous xenograft mouse model of Group 3 medulloblastoma, a pediatric brain tumor with a poor prognosis.[6][7]
Key Applications
-
Preclinical Efficacy Studies: Evaluating the anti-tumor activity of this compound in a living organism.
-
Pharmacodynamic Studies: Assessing the in vivo effect of this compound on its molecular targets and downstream signaling pathways.
-
Survival Analysis: Determining the impact of this compound treatment on the survival of tumor-bearing animals.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the in vivo efficacy of this compound in a Group 3 medulloblastoma xenograft model.
Table 1: Experimental Model and Dosing Information
| Parameter | Details | Reference |
| Cancer Type | Group 3 Medulloblastoma | de la Iglesia et al., 2015 |
| Cell Lines | D425, D458 | de la Iglesia et al., 2015 |
| Mouse Strain | Nude (nu/nu) mice | de la Iglesia et al., 2015 |
| Drug | This compound (ALP) | de la Iglesia et al., 2015 |
| Dosage | 30 mg/kg | de la Iglesia et al., 2015 |
| Administration Route | Subcutaneous (s.c.) injection | de la Iglesia et al., 2015 |
| Treatment Schedule | Daily for 2 weeks | de la Iglesia et al., 2015 |
| Vehicle Control | 10% DMSO | de la Iglesia et al., 2015 |
Table 2: In Vivo Efficacy of this compound
| Outcome Measure | Result | Significance | Reference |
| Tumor Growth | Marked reduction in medulloblastoma growth | - | de la Iglesia et al., 2015 |
| Survival | Significant increase in survival of mice with D425 cerebellar xenografts | p = 0.0043 | de la Iglesia et al., 2015 |
Experimental Protocols
This section provides detailed protocols for establishing a subcutaneous xenograft model of medulloblastoma and for the preparation and administration of this compound.
Protocol 1: Establishment of Subcutaneous Medulloblastoma Xenografts
Materials:
-
Group 3 Medulloblastoma cell lines (e.g., D425, D458)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old female nude (nu/nu) mice
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% Ethanol
-
Digital calipers
Procedure:
-
Cell Culture: Culture medulloblastoma cells in the recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells at 1500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue).
-
-
Cell Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Allow the mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mouse using an approved method.
-
-
Subcutaneous Injection:
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin to create a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body, into the subcutaneous space.
-
Slowly inject 100-200 µL of the cell suspension.
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[6]
-
Treatment can typically begin when tumors reach a volume of 50-100 mm³.
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile PBS or saline
-
Sterile syringes (1 mL) and needles (26-27 gauge)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration will depend on the final desired dosing volume and concentration. For example, to achieve a final concentration in 10% DMSO, a 10x stock solution can be made.
-
-
Working Solution Preparation (for a 30 mg/kg dose):
-
Calculate the required amount of this compound per mouse based on its body weight.
-
On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration in 10% DMSO. For example, mix 1 part of the 10x stock solution with 9 parts of sterile PBS.
-
Vortex the solution to ensure it is well-mixed.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution of 10% DMSO in sterile PBS or saline.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via subcutaneous injection at a site distant from the tumor.
-
Follow the predetermined treatment schedule (e.g., daily for 14 days).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site.
-
Continue to measure tumor volumes as described in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for an in vivo xenograft study.
Caption: this compound inhibits CDK1/2 and GSK-3β, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
References
- 1. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Alsterpaullone in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments for oncology and to provide a starting point for investigations into its neuroprotective potential.
Introduction
This compound is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β).[1][2] Its ability to modulate these key signaling pathways has made it a compound of interest for therapeutic development in oncology and neurodegenerative diseases. This document summarizes key quantitative data from published studies and provides detailed experimental protocols for the administration of this compound in animal models.
Data Presentation: Summary of In Vivo Studies
The following table summarizes the quantitative data from a key in vivo study utilizing this compound.
| Application/Disease | Animal Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Key Quantitative Outcomes |
| Oncology | ||||||
| Medulloblastoma (Group 3) | Athymic Nude Mice (5-6 weeks old) | 30 mg/kg | Subcutaneous (s.c.) | 10% DMSO | Daily for 2 weeks | Significant increase in survival (p=0.0043) and reduction in tumor growth. |
Note: As of the latest literature review, specific in vivo dosage and administration protocols for this compound in animal models of neurodegenerative disease have not been extensively published. The following sections on neuroprotection are based on the compound's mechanism of action and data from related paullone (B27933) compounds.
Signaling Pathway of this compound
This compound exerts its effects primarily through the inhibition of CDKs and GSK-3β, which are key regulators of cell cycle progression and cellular metabolism, respectively.
Caption: this compound's dual inhibition of CDKs and GSK-3β.
Experimental Protocols
Application I: Oncology (Medulloblastoma)
This protocol is based on a study demonstrating the efficacy of this compound in a murine xenograft model of Group 3 medulloblastoma.
Experimental Workflow: Medulloblastoma Xenograft Model
References
Dissolving Alsterpaullone in DMSO: An Application Note and Protocol for Researchers
Abstract
Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), is a valuable tool in cancer research and developmental biology. Due to its hydrophobic nature, proper dissolution is critical for its effective use in in vitro experiments. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) and subsequent dilution for cell-based assays. It also summarizes key quantitative data and illustrates the primary signaling pathways affected by this compound.
Introduction
This compound is a small molecule of the paullone (B27933) family that competitively inhibits the ATP-binding pocket of several kinases, primarily CDK1/cyclin B, CDK2, and GSK-3β.[1][2] Its ability to arrest the cell cycle at the G2/M phase and induce apoptosis makes it a compound of interest in oncology.[3][4] Furthermore, its inhibition of GSK-3β modulates the Wnt/β-catenin signaling pathway, impacting cellular proliferation and differentiation.[2][5] Given its low solubility in aqueous solutions, DMSO is the solvent of choice for preparing concentrated stock solutions for experimental use.[6] This guide provides a standardized methodology to ensure reproducible results.
Quantitative Data Summary
The physicochemical and biological properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 293.28 g/mol | [1] |
| Formula | C₁₆H₁₁N₃O₃ | [1] |
| Appearance | Yellow to brown powder | [3] |
| Solubility in DMSO | Up to 50 mM | [1] |
| Typical Stock Conc. | 10-30 mM | [7] |
| Storage (Solid) | +4°C | [1] |
| Storage (DMSO Stock) | -20°C (up to 1 month), -80°C (long-term) | [6] |
| IC₅₀ (CDK1/cyclin B) | 35 nM | [8] |
| IC₅₀ (GSK-3β) | 4 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 293.28 g/mol x 1000 mg/g = 2.93 mg
-
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.93 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellow to brown solution should be obtained.
-
If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.[6]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.[6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
-
Calculate the Dilution Factor:
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
-
Dilution:
-
In a sterile tube, add the required volume of pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM solution, start with 999 µL of medium.
-
While gently vortexing or flicking the tube of medium, add the calculated volume of the this compound stock solution (1 µL in this example) dropwise. This ensures rapid dispersal and minimizes the risk of precipitation.[9]
-
The final DMSO concentration in the culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[6][10]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.[6]
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.
Caption: this compound inhibits CDK1/Cyclin B, causing cell cycle arrest at the G2/M checkpoint.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preparing Alsterpaullone Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] Its ability to modulate key cellular processes, including cell cycle progression and signal transduction, makes it a valuable tool in cancer research and the study of neurodegenerative disorders.[2][3] This document provides detailed protocols for the preparation, handling, and storage of this compound stock and working solutions to ensure experimental accuracy and reproducibility. Additionally, it outlines the key signaling pathways affected by this compound, accompanied by visual diagrams.
Physicochemical Properties and Inhibitory Concentrations
A summary of this compound's key properties and its inhibitory concentrations (IC₅₀) against various kinases is presented below.
| Property | Value | Source(s) |
| Synonyms | 9-Nitropaullone, NSC 705701 | [4][5] |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [4] |
| Molecular Weight | 293.28 g/mol | [4] |
| Appearance | Light yellow to brown solid | [4] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Solubility in DMSO | Soluble to 50 mM, or 20 mg/mL | [4] |
| Storage (Powder) | -20°C | [4] |
| Storage (Stock Solution) | -20°C (stable for up to 3 months) or -80°C for long-term storage | [5] |
| Target Kinase | IC₅₀ Value | Source(s) |
| GSK-3β | 4 nM | [2][4] |
| GSK-3α/GSK-3β | 4 nM | [5] |
| CDK1/cyclin B | 35 nM | [4][6] |
| CDK2/cyclin A | 15 nM | [5] |
| CDK2/cyclin E | 200 nM | [5] |
| CDK5/p25 | 20-200 nM | [1] |
| CDK5/p35 | 40 nM | [5] |
| Lck | 0.47 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 293.28 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 293.28 g/mol = 0.0029328 g = 2.93 mg
-
-
-
Weigh the this compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[7]
-
In a chemical fume hood, carefully weigh out 2.93 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution by vortexing the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[7] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If the compound does not dissolve easily, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[7]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.[5]
-
Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[5]
-
Protocol 2: Preparation of Working Solutions
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
Important Considerations:
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration to account for any solvent effects. The final DMSO concentration in the assay should typically be kept below 0.1% to avoid toxicity.[8]
-
Concentration Range: It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal working concentration for your specific cell line and experiment.[8]
Example Dilution for a 1 µM Working Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium or assay buffer to get a 100 µM intermediate solution.
-
Perform a further 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium or assay buffer to achieve a final concentration of 1 µM.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of GSK-3β and CDKs.
GSK-3β Inhibition and the Wnt/β-catenin Pathway
Glycogen synthase kinase-3β (GSK-3β) is a key regulatory kinase in numerous signaling pathways, most notably the canonical Wnt/β-catenin pathway.[9] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of GSK-3β, preventing β-catenin phosphorylation.[1][9][10] This leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes.[9]
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
Alsterpaullone for CDK1/Cyclin B Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alsterpaullone is a potent, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B, a key complex that governs the G2/M transition of the cell cycle.[1][2][3] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing this compound in CDK1/cyclin B inhibition assays. It includes quantitative data on this compound's inhibitory activity, a comprehensive protocol for an in vitro kinase assay, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), a crucial driver of entry into mitosis.[4] The activity of the CDK1/cyclin B complex is tightly regulated, and its hyperactivation can lead to uncontrolled cell proliferation, a characteristic of cancer. This compound is a small molecule inhibitor that has demonstrated significant potency against CDK1/cyclin B, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cell lines.[1][2] These characteristics make this compound a valuable tool for studying the mechanisms of cell cycle control and for the development of novel anticancer therapeutics.
Quantitative Data
The inhibitory potency of this compound against CDK1/cyclin B and other related kinases is summarized in the table below. This data is essential for determining appropriate experimental concentrations and for understanding the selectivity of the compound.
| Kinase Target | IC50 Value | Notes |
| CDK1/cyclin B | 35 nM (0.035 µM) | Primary target for G2/M arrest |
| CDK2/cyclin A | 20 nM | Also shows potent inhibition |
| CDK5/p35 | 40 nM | Neuronal CDK, also inhibited |
| GSK-3β | 4 nM | Potent inhibition of another kinase |
Signaling Pathway
The CDK1/cyclin B complex is a master regulator of the G2/M transition. Its activation is a multi-step process involving phosphorylation and dephosphorylation events. This compound exerts its effect by competitively inhibiting the ATP binding site on CDK1, thereby preventing the phosphorylation of downstream substrates essential for mitotic entry.
Caption: CDK1/Cyclin B activation pathway at the G2/M transition and the inhibitory action of this compound.
Experimental Protocols
In Vitro CDK1/Cyclin B Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant human CDK1/cyclin B kinase.
Materials and Reagents:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 (as a substrate)
-
This compound
-
[γ-³²P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or plate reader for non-radioactive assays
-
DMSO (for dissolving this compound)
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3β Activity Assay Using Alsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal development.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and cancer.[3][4] GSK-3β is a key component of the canonical Wnt/β-catenin signaling pathway, where in the absence of a Wnt signal, it forms a "destruction complex" to phosphorylate β-catenin, targeting it for proteasomal degradation.[1][5]
Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, is a potent, cell-permeable, and ATP-competitive inhibitor of GSK-3β.[1][2][6][7] It binds to the ATP pocket of the kinase, preventing the phosphorylation of its substrates.[1][7] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of GSK-3β and for the development of novel therapeutics targeting this kinase. These application notes provide a detailed protocol for determining the inhibitory activity of this compound against GSK-3β using an in vitro kinase assay.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against GSK-3β and other kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound against GSK-3β and its selectivity against other common kinases.
Table 1: IC50 Values of this compound against GSK-3β
| Compound | Target Kinase | IC50 Value (nM) | Reference(s) |
| This compound | GSK-3β | 4 - 110 | [2][7][8] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 0.035 | [1][8] |
| CDK2/cyclin A | 0.02 - 0.08 | [1][8] |
| CDK5/p35 | 0.04 | [8] |
| Lck | 0.47 | [1][8] |
Signaling Pathway Diagram
The following diagram illustrates the role of GSK-3β in the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Caption: GSK-3β in the Wnt/β-catenin pathway and this compound's inhibitory effect.
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 value of this compound for GSK-3β using a luminescence-based ADP detection method.
General Protocol for In Vitro GSK-3β Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., pre-phosphorylated peptide like phosphoglycogen synthase peptide-2, GS-1)
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well assay plates (e.g., 96- or 384-well, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a vehicle control containing the same concentration of DMSO as the test compound wells.
-
-
Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, GSK-3β substrate, and ATP. The final ATP concentration should be near its Km value for GSK-3β to ensure sensitive inhibition measurements.
-
In a multi-well plate, add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the GSK-3β enzyme to all wells except for the "blank" or "no enzyme" control wells.
-
Allow a brief pre-incubation period of 15-30 minutes at room temperature to permit this compound to bind to the enzyme.[1]
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding the master mix containing the substrate and ATP to all wells.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.[1]
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's protocol (e.g., by adding a stop solution containing EDTA which chelates Mg2+ ions necessary for kinase activity).[1]
-
Add the ADP-Glo™ Reagent to convert the ADP produced during the kinase reaction to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1][9]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro GSK-3β inhibition assay.
Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.
Conclusion
This compound serves as a potent and valuable research tool for the investigation of GSK-3β-mediated signaling pathways. The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to accurately determine the inhibitory activity of this compound and other potential GSK-3β inhibitors. The detailed methodologies and clear data presentation are intended to facilitate the design and execution of robust and reproducible experiments in the study of GSK-3β.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 7. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Alsterpaullone Treatment of HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alsterpaullone is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3).[1][2] It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells, making it a compound of interest for cancer research and drug development.[3][4] In HeLa cells, this compound primarily acts as a CDK1 inhibitor, leading to a G2/M phase arrest of the cell cycle.[5][6] This is followed by the induction of apoptosis, mediated through the activation of caspase-3.[3] These application notes provide detailed methodologies for studying the effects of this compound on HeLa cells.
Data Presentation
Table 1: Quantitative Effects of this compound on HeLa Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Viability (MTT Assay) | 0-30 µM | 48h, 72h | Dose-dependent inhibition | [3] |
| 10 µM, 20 µM | 0-72h | Time-dependent inhibition | [3] | |
| IC50 | 72h | 13.80 ± 3.30 µM | [3] | |
| Cell Cycle Arrest | 20 µM | 12h | Marked increase in G2/M population | [3] |
| 20 µM | 48h | Increase in sub-G1 population (apoptosis) | [3] | |
| Apoptosis Induction | 5, 10, 20 µM | 72h | Caspase-dependent apoptosis | [3] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the basic culture of HeLa cells and the procedure for treatment with this compound.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Gentamicin or Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Dulbecco's Phosphate Buffered Saline (D-PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HeLa cells in RPMI-1640 medium supplemented with 10% FBS and 1% antibiotic solution in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction or flow cytometry) at a predetermined density (e.g., 5 x 10³ cells/well for 96-well plates).[3] Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated HeLa cells.
Materials:
-
HeLa cells cultured in 6-well plates and treated with this compound
-
D-PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization, including any floating cells from the medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with ice-cold D-PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold D-PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2,000 rpm for 10 minutes and discard the ethanol.
-
Wash the cell pellet with D-PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[8] The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins involved in the cell cycle and apoptosis, such as Cyclin B1 and phospho-Histone H3, following this compound treatment.
Materials:
-
HeLa cells cultured in 6-well plates and treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9][10] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[10]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.[10] Use a loading control like β-actin to normalize protein levels.[12]
Mandatory Visualizations
Caption: this compound's mechanism of action in HeLa cells.
Caption: Workflow for cell cycle analysis post-treatment.
Caption: Western blot analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 10. origene.com [origene.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Alsterpaullone: Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alsterpaullone is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] Its ability to modulate key signaling pathways involved in cell cycle regulation, apoptosis, and neuronal function makes it a valuable tool for neurobiological research and a potential therapeutic candidate for neurodegenerative diseases.[3] In primary neuron cultures, this compound has shown promise in promoting neuronal survival and differentiation, primarily through its inhibition of GSK-3β and subsequent activation of the canonical Wnt/β-catenin signaling pathway.[4][5]
These application notes provide a comprehensive overview of this compound's use in primary neuron cultures, including its mechanism of action, protocols for assessing its neuroprotective and neurogenic effects, and expected outcomes.
Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding pocket of several kinases.[2] Its primary targets relevant to neuroscience are GSK-3β and CDK5.[1]
-
GSK-3β Inhibition and Wnt/β-catenin Signaling: GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In resting neurons, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal survival, proliferation, and differentiation.[4]
-
CDK Inhibition: this compound also inhibits several CDKs, including CDK1, CDK2, and CDK5.[1] Inhibition of CDK5, a kinase implicated in neurodegenerative processes, may also contribute to the neuroprotective effects of this compound.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| GSK-3β | 4 - 80 | [1][2] |
| CDK1/cyclin B | 35 | [2] |
| CDK2/cyclin A | 15 | |
| CDK2/cyclin E | 200 | |
| CDK5/p25 | 20 - 200 | [1] |
| Lck | 470 | [2] |
Table 2: Representative Quantitative Data of this compound Effects in a Neuronal Cell Line Model (SH-SY5Y)
| Treatment | Relative β-catenin level (normalized to control) | Relative p-GSK-3β (Ser9) level (normalized to control) | Relative c-Myc level (normalized to control) | Cell Viability (%) vs. MPP+ induced toxicity | Reference |
| Control | 1.0 | 1.0 | 1.0 | 100 | [4] |
| MPP+ (500 µM) | ~0.4 | ~0.5 | ~0.3 | ~50 | [4] |
| MPP+ + this compound (1.0 µM) | ~0.8 | ~0.9 | ~0.7 | ~85 | [4] |
Note: This data is from the SH-SY5Y neuroblastoma cell line and serves as a representative example. Similar trends are expected in primary neuron cultures, although optimal concentrations and magnitudes of effect may vary.
Mandatory Visualizations
Caption: this compound inhibits GSK-3β, activating Wnt/β-catenin signaling.
Caption: Experimental workflow for evaluating this compound in primary neurons.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Rodent Embryos
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), ice-cold
-
Digestion solution: 0.25% Trypsin-EDTA or Papain (20 U/ml) with DNase I (100 µg/ml)
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/ml) and Laminin (5 µg/ml)
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for 15-20 minutes.
-
Stop the digestion by adding an equal volume of plating medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on pre-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-medium changes every 3-4 days.
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Glutamate solution (in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plating medium
Procedure:
-
Prepare serial dilutions of this compound in plating medium to achieve final concentrations ranging from 100 nM to 5 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the mature neuron cultures with the different concentrations of this compound or vehicle for 24 hours.
-
After the pre-treatment period, add glutamate to the culture medium to a final concentration of 50-100 µM to induce excitotoxicity. Do not add glutamate to the negative control wells.
-
Incubate the cultures for another 24 hours.
-
Assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the vehicle-treated, glutamate-exposed control.
Protocol 3: Western Blot Analysis of GSK-3β Phosphorylation
Materials:
-
Primary neuron cultures treated with this compound (as in Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and control neuron cultures with ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Perform densitometric analysis of the bands and normalize the levels of p-GSK-3β and β-catenin to total GSK-3β and the loading control, respectively.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of GSK-3β and CDKs in neuronal function and survival. Its ability to promote neuroprotection and potentially influence neuronal differentiation in primary neuron cultures makes it an interesting compound for neurodegenerative disease research and drug development. The protocols provided here offer a framework for investigating the effects of this compound in a physiologically relevant in vitro setting. Researchers should optimize concentrations and treatment times for their specific primary neuron type and experimental paradigm.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Alsterpaullone concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Alsterpaullone in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). Its dual-inhibitory action allows it to modulate key cellular processes such as cell cycle progression and the Wnt/β-catenin signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For short-term storage, the stock solution can be kept at +4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting range for many cell lines is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or target. - Poor solubility: The compound may not be fully dissolved in the media. - Compound degradation: Improper storage may have led to the degradation of this compound. | - Perform a dose-response study to identify the optimal concentration. - Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to prevent solvent-induced effects and ensure solubility. - Use a freshly prepared stock solution or one that has been stored correctly at -20°C. |
| High cytotoxicity observed | - Concentration too high: The concentration of this compound may be toxic to the cells. - Prolonged incubation time: The duration of exposure to the compound may be too long. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cell line. - Optimize the incubation time by performing a time-course experiment. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to this compound. - Inconsistent compound preparation: Variations in the preparation of the this compound stock or working solutions. | - Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. - Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
| Off-target effects | - High concentration: At higher concentrations, this compound may inhibit other kinases. | - Use the lowest effective concentration determined from your dose-response studies. - Consider using a more specific inhibitor as a control if available, or validate key findings using a secondary method (e.g., siRNA-mediated knockdown of the target). |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for Various Kinases
| Kinase | IC₅₀ (nM) |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 40 |
| CDK5/p25 | 40 |
| GSK-3β | 5 |
Note: IC₅₀ values can vary depending on the assay conditions.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation status or expression levels of target proteins (e.g., β-catenin, Rb).
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells using lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: this compound's dual mechanism of action.
Alsterpaullone Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor primarily targeting Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Glycogen Synthase Kinase-3β (GSK-3β).[1] It also demonstrates high potency against CDK2 and the neuronal kinase CDK5/p25.[1]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary CDK and GSK-3β targets, this compound has been documented to inhibit other kinases, which can lead to off-target effects in experimental settings. A notable off-target is the lymphocyte-specific protein tyrosine kinase (Lck). Due to the conserved nature of the ATP-binding pocket among kinases, it is plausible that this compound interacts with other unforeseen kinases and ATP-binding proteins within the cell.
Q3: How can I differentiate between on-target and off-target effects in my experiments with this compound?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of more selective inhibitors: Compare the phenotype observed with this compound to that of a more specific GSK-3β inhibitor (e.g., CHIR99021) or a more selective CDK inhibitor.
-
Genetic approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the intended target (e.g., CDK1 or GSK-3β). If the observed phenotype persists after the genetic ablation of the primary target, it is likely attributable to an off-target effect.
-
Dose-response analysis: Off-target effects often manifest at higher concentrations of the inhibitor. Conducting a thorough dose-response curve can help identify the concentration range where on-target effects are predominant.
-
Chemical proteomics: Perform a competitive binding experiment using techniques like affinity chromatography with immobilized this compound to identify proteins that are displaced by the free drug in a cell lysate.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is strongly recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect. Based on its IC50 values, concentrations effective for GSK-3β inhibition (low nanomolar range) may be lower than those required for significant inhibition of some of its other known targets.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with known CDK1/2 or GSK-3β inhibition. | The phenotype may be due to the inhibition of an off-target kinase, such as Lck, or another unidentified off-target. | 1. Perform a Western blot to analyze the phosphorylation status of known downstream targets of potential off-target kinases. 2. Conduct a proteomic analysis (e.g., TMT-based quantitative proteomics) to identify global changes in protein expression and phosphorylation. 3. Use a kinome-wide binding assay to identify other inhibited kinases. |
| Induction of apoptosis at concentrations expected to only inhibit the primary targets. | This compound is known to induce apoptosis through the perturbation of the mitochondrial membrane potential and activation of caspase-9.[2] This effect could be a cumulative result of inhibiting multiple on- and off-targets involved in cell survival pathways. | 1. Perform a time-course and dose-response experiment to characterize the apoptotic response. 2. Use caspase inhibitors to determine the specific apoptotic pathways involved. 3. Compare the apoptotic profile with that of more selective CDK or GSK-3β inhibitors. |
| Inconsistent results between different experimental batches. | The purity and stability of this compound can vary between suppliers and batches. The compound may also degrade with improper storage. | 1. Purchase this compound from a reputable supplier and request a certificate of analysis. 2. Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary targets and key off-targets.
Table 1: this compound Kinase Inhibition Potency
| Target Kinase | IC50 Value | Reference(s) |
| GSK-3β | 4 nM | [1] |
| CDK1/cyclin B | 35 nM | |
| CDK2 | 80 nM | |
| GSK-3β | 110 nM | |
| Lck | 470 nM |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Affinity Chromatography-Based Off-Target Identification
This protocol provides a general workflow for identifying this compound's off-targets from a cell lysate using affinity chromatography coupled with mass spectrometry.
Objective: To enrich and identify proteins that bind to immobilized this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize an this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that does not interfere with its ATP-binding pocket interaction.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-conjugated beads to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For competitive elution, incubate another aliquot of the lysate with the this compound-conjugated beads in the presence of an excess of free this compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive elution with a high concentration of free this compound or by changing the buffer conditions (e.g., high salt or low pH).
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate and separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion of the captured proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound beads to the negative control and competitive elution samples to identify specific binders.
-
Protocol 2: TMT-Based Quantitative Proteomics for Cellular Response Profiling
This protocol outlines a workflow to assess global changes in protein expression in response to this compound treatment.
Objective: To quantify changes in the cellular proteome following this compound treatment to infer on- and off-target effects.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in biological replicates.
-
Treat the cells with a vehicle control (e.g., DMSO) and different concentrations of this compound for a defined period.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different isobaric TMT reagent.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will co-isolate and fragment peptide precursors, generating reporter ions from the TMT tags for quantification.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that show significant changes in abundance in the this compound-treated samples compared to the control.
-
Perform pathway analysis on the differentially expressed proteins to identify cellular processes affected by the treatment.
-
Visualizations
Caption: this compound inhibits on-target and off-target kinases.
Caption: Workflow for quantitative proteomics of this compound effects.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Alsterpaullone Off-Target Kinase Identification: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for identifying and characterizing the off-target kinase interactions of Alsterpaullone. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), but its utility in research and therapeutic development can be impacted by its engagement with other kinases.[1][2][3] This guide offers a structured approach to understanding and mitigating these off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent with the known inhibition of its primary targets (CDKs/GSK-3β). Could off-target kinase activity be the cause?
A1: Yes, unexpected phenotypes are often a result of a compound interacting with unintended targets. This compound is known to inhibit several kinases other than its primary targets.[1] If your observations cannot be explained by the inhibition of CDKs or GSK-3β, it is crucial to consider and investigate potential off-target effects.
Q2: What are the primary known off-target kinases for this compound?
A2: Besides its high potency against CDK1, CDK2, CDK5, and GSK-3β, this compound has been shown to inhibit other kinases, such as Lck, a key component in T-cell receptor signaling.[1] The affinity for these off-targets varies, and their engagement can lead to distinct cellular outcomes.
Q3: How can I experimentally determine if this compound is inhibiting off-target kinases in my specific model system?
A3: A multi-tiered approach is recommended.
-
Initial Screening: Employ a broad in vitro kinase profiling service (kinome scan) to identify a wide range of potential off-target interactions.
-
Biochemical Validation: Confirm the initial hits using orthogonal biochemical assays, such as luminescence-based or radiometric kinase assays, to determine IC50 values.
-
Cellular Confirmation: Utilize cell-based assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular context. Further validation can be achieved by examining the phosphorylation of known downstream substrates of the putative off-target kinase via Western blotting.
Q4: What strategies can I use to minimize the impact of off-target effects in my experiments?
A4:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of More Selective Inhibitors: Compare your results with those obtained using more selective inhibitors for your primary target to differentiate between on- and off-target phenotypes.
-
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase. A diminished phenotype upon this compound treatment in these modified cells would confirm the off-target interaction.
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and known off-target kinases.
| Kinase Target | IC50 (µM) | Primary/Off-Target |
| GSK-3β | 0.004 - 0.11 | Primary |
| CDK1/cyclin B | 0.035 | Primary |
| CDK2/cyclin A | 0.02 - 0.08 | Primary |
| CDK5/p25 | 0.02 - 0.2 | Primary |
| Lck | 0.47 | Off-Target |
Data compiled from multiple sources. IC50 values can vary depending on assay conditions.[1][2][4][5]
Key Signaling Pathways Affected by Off-Target Inhibition
Understanding the signaling pathways of off-target kinases is crucial for interpreting experimental data.
-
Wnt/β-catenin Signaling (via GSK-3β inhibition): this compound's potent inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene transcription.[6][7][8] This can influence cell fate, proliferation, and differentiation.
-
Cell Cycle Regulation (via CDK1 & CDK2 inhibition): Inhibition of CDK1 and CDK2, key regulators of the cell cycle, can lead to cell cycle arrest, typically at the G1/S and G2/M transitions.[9][10][11][12][13]
-
T-Cell Receptor (TCR) Signaling (via Lck inhibition): Lck is an essential tyrosine kinase in the TCR signaling cascade.[6][14][15] Its inhibition by this compound can impair T-cell activation and subsequent immune responses.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the identification and characterization of this compound's off-target kinases.
In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the recombinant kinase diluted in Kinase Assay Buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP (at a concentration near the Km for the specific kinase) in Kinase Assay Buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17][18]
-
Caption: Workflow for an In Vitro Kinase Assay.
Chemical Proteomics (Kinobeads)
Objective: To identify the spectrum of kinases that bind to this compound from a complex cell lysate.
Principle: This method utilizes beads coupled with broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. A test compound (this compound) is added in competition, and the kinases that are displaced from the beads are identified and quantified by mass spectrometry.
Materials:
-
Cultured cells
-
Lysis buffer
-
Kinobeads (commercially available or prepared in-house)
-
This compound
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Prepare a native protein extract from the cells of interest.
-
Competitive Binding: Incubate the cell lysate with a specific concentration of this compound or DMSO (control) for a defined period.
-
Kinase Enrichment: Add the kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each kinase in the this compound-treated sample to the control. A significant reduction in the amount of a kinase bound to the beads in the presence of this compound indicates it is a potential off-target.[4][19][20]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a specific kinase within intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble, non-denatured target protein is then quantified, typically by Western blotting.
Materials:
-
Cultured cells
-
This compound
-
PBS and media
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (control) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the kinase of interest.
-
Use a secondary antibody and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. A higher amount of soluble protein in the this compound-treated samples at elevated temperatures compared to the control indicates target engagement and stabilization.[21][22][23][24][25]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 4. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 13. praxilabs.com [praxilabs.com]
- 14. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. researchgate.net [researchgate.net]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone toxicity at high concentrations in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Alsterpaullone in cell culture, with a specific focus on understanding and troubleshooting toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, small molecule inhibitor belonging to the paullone (B27933) family of compounds.[1][2] It functions as an ATP-competitive inhibitor of several key protein kinases. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][3][4] By inhibiting these kinases, this compound can modulate cell cycle progression and induce apoptosis, making it a compound of interest for cancer research.[5][6]
Q2: Why does this compound exhibit toxicity at high concentrations in cell culture?
The toxicity of this compound at high concentrations is a direct consequence of its mechanism of action. As a potent inhibitor of essential cellular kinases like CDK1, CDK2, and GSK-3β, high concentrations can lead to significant disruption of the cell cycle and activation of apoptotic pathways.[2][5] This can result in cell cycle arrest, typically at the G1 or G2/M phase, followed by programmed cell death.[5][6][7]
Q3: What are the typical signs of this compound-induced toxicity in cell culture?
Researchers may observe several indicators of toxicity when treating cells with high concentrations of this compound. These include:
-
A significant decrease in cell viability and proliferation.[5]
-
Observable changes in cell morphology, such as cell shrinkage, rounding, and detachment from the culture surface.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation and Annexin V staining.[2][8]
-
Cell cycle arrest at specific phases, most commonly G2/M.[5][7]
Q4: What is the mechanism of this compound-induced apoptosis?
This compound induces apoptosis primarily through the intrinsic, mitochondrial-mediated pathway.[2] High concentrations of this compound can lead to a disruption of the mitochondrial membrane potential. This perturbation triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[1][2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity at low concentrations | 1. High sensitivity of the cell line to CDK/GSK-3β inhibition.2. Errors in dosage calculation or dilution.3. Contamination of the this compound stock. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line.2. Double-check all calculations and ensure proper mixing of solutions.3. Use a fresh, validated batch of this compound. Include a vehicle control (e.g., DMSO) to rule out solvent toxicity.[9] |
| Precipitation of this compound in culture medium | 1. Poor aqueous solubility of this compound.2. Final concentration exceeds the solubility limit in the medium.3. Interaction with serum components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤0.5%).[9]2. Prepare fresh dilutions from a concentrated stock in DMSO immediately before use.3. Consider a brief treatment in serum-free or low-serum medium if compatible with your cell line. |
| Inconsistent or non-reproducible results | 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. Variability in cell density or health at the time of treatment.3. Fluctuations in incubator conditions (e.g., temperature, CO2 levels). | 1. Aliquot the this compound stock solution and store at -20°C or -80°C, protected from light. Use a fresh aliquot for each experiment.[9]2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.3. Regularly monitor and maintain consistent incubator conditions. |
| Observed cytostatic effect instead of cytotoxicity | 1. The concentration of this compound used is sufficient to induce cell cycle arrest but not high enough to trigger widespread apoptosis.2. The cell line is more prone to cell cycle arrest than apoptosis in response to this compound. | 1. Increase the concentration of this compound in a stepwise manner to determine the threshold for apoptosis induction.2. Extend the treatment duration to observe if apoptosis occurs at later time points.3. Utilize assays that can differentiate between cytostatic and cytotoxic effects, such as a time-course analysis of cell number and viability.[10] |
Quantitative Data Summary
The inhibitory and cytotoxic effects of this compound can vary significantly between different kinases and cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.035[11] |
| CDK2/cyclin A | 0.02[11] |
| CDK5/p35 | 0.04[11] |
| GSK-3β | 0.004 - 0.11[11] |
| Lck | 0.47[11] |
Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Assay Duration | IC50 (µM) |
| HeLa (cervical cancer) | 72 h | 13.80 ± 3.30[5] |
| HepG2 (hepatoblastoma) | 24 h, 48h, 72h | Dose-dependent increase in apoptosis observed, with significant effects at 8 µM[8] |
| Jurkat (T-cell leukemia) | Not specified | Induces apoptosis and loss of clonogenicity[2] |
Note: IC50 values can be influenced by the specific assay conditions, cell density, and the method used for calculation.[12][13] It is recommended to determine the IC50 experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability through metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14]
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualizations
Caption: this compound's dual inhibition of CDK1/Cyclin B and GSK-3β leads to G2/M cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing this compound-induced toxicity in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alsterpaullone stability and degradation in cell culture media
Welcome to the technical support resource for Alsterpaullone. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor belonging to the paullone (B27933) family of benzazepinones.[1] It is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3] Its primary mechanisms of action include:
-
GSK-3β Inhibition: this compound competes with ATP for the binding site on GSK-3β, preventing the phosphorylation of its downstream targets.[2][4] A key target is β-catenin. Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, activating the canonical Wnt signaling pathway.[1][4]
-
CDK Inhibition: this compound inhibits several CDKs, including CDK1 and CDK2, which are crucial regulators of the cell cycle.[5] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis in cancer cell lines.[6][7][8]
Q2: What are the common research applications of this compound?
Given its dual-specificity, this compound is utilized in various research areas:
-
Neurodegenerative Diseases: Due to its potent inhibition of GSK-3β, which is implicated in the hyperphosphorylation of tau protein, this compound is studied in the context of Alzheimer's disease and other tauopathies.[2][6]
-
Cancer Research: Its ability to induce cell cycle arrest and apoptosis makes it a compound of interest for its anticancer properties.[6][7][8][9]
-
Stem Cell Biology: As a modulator of the Wnt/β-catenin pathway, it can be used to influence stem cell fate and differentiation.
-
Virology: It has been shown to inhibit the replication of HIV-1.[6]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, published studies report effective concentrations ranging from the low nanomolar to the micromolar range. For example, IC50 values for GSK-3β are in the low nanomolar range (around 4 nM), while effects on cell proliferation and apoptosis in cell lines like HeLa have been observed in the 10-30 µM range.[3][5][8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect of this compound in my cell culture experiments.
-
-
Troubleshooting Tip: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in the incubator by refreshing the media with freshly diluted this compound, especially for long-term experiments (e.g., > 24-48 hours). Consider performing a time-course experiment to assess the duration of the compound's activity.
-
-
Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell types.
-
Troubleshooting Tip: Perform a dose-response experiment (e.g., from 10 nM to 50 µM) to determine the optimal concentration for your cell line. Use a positive control for GSK-3β inhibition or cell cycle arrest to ensure your assay is working correctly.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to GSK-3β or CDK inhibitors.
-
Troubleshooting Tip: Confirm the expression of GSK-3β and relevant CDKs in your cell line. Assess the activation of downstream targets (e.g., β-catenin stabilization or phosphorylation of Rb) via Western blot to confirm target engagement.
-
Issue 2: I am observing unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: High Concentration. this compound inhibits multiple kinases, and at higher concentrations, the likelihood of off-target effects increases.[1]
-
Troubleshooting Tip: Lower the concentration of this compound. Ensure that the final concentration of the DMSO vehicle is not exceeding a non-toxic level (typically <0.1%).
-
-
Possible Cause 2: Off-Target Kinase Inhibition. Besides GSK-3β and CDKs, this compound can inhibit other kinases such as Lck.
-
Troubleshooting Tip: If you suspect off-target effects, consider using a more specific GSK-3β inhibitor as a control to differentiate between on-target and off-target effects.
-
Data Summary
Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value |
| GSK-3α | 4 nM |
| GSK-3β | 4 nM |
| CDK1/cyclin B | 35 nM |
| CDK2/cyclin A | 15 nM |
| CDK2/cyclin E | 200 nM |
| CDK5/p35 | 40 nM |
| Lck | 470 nM |
(Data compiled from multiple sources[1][3][5])
Experimental Protocols & Visualizations
General Protocol for Assessing this compound Activity via Western Blot for β-catenin Stabilization
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and a DMSO vehicle control). A positive control, such as another known GSK-3β inhibitor, is recommended.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 2, 4, 6, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against total β-catenin. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the β-catenin band intensity relative to the vehicle control indicates GSK-3β inhibition.
Caption: Experimental Workflow for Assessing this compound Activity.
This compound Signaling Pathway (Wnt/β-catenin)
This compound's primary mechanism in the Wnt pathway involves the direct inhibition of GSK-3β. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation event.[1] This allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[4]
Caption: this compound's Role in the Wnt/β-catenin Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Alsterpaullone Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Alsterpaullone is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), making it a valuable tool in cancer research and neurobiology.[1][2] However, the multifaceted nature of its targets can sometimes lead to inconsistent or unexpected experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound primarily targets and inhibits the activity of several key protein kinases. Its most well-characterized targets are:
-
Cyclin-Dependent Kinases (CDKs): It is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, which are crucial regulators of cell cycle progression.[1][3]
-
Glycogen Synthase Kinase-3β (GSK-3β): this compound is a highly potent, ATP-competitive inhibitor of GSK-3β, a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[2] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to prevent precipitation. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cellular stress.
Q3: I am observing high variability in my cell viability assays. What could be the cause?
A3: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and mix the cell suspension between pipetting to maintain uniformity.
-
Poor Cell Health: Use cells that are in their logarithmic growth phase and have high viability. Overly confluent or stressed cells will respond inconsistently to treatment.
-
Pipetting Errors: Regularly calibrate your pipettes to ensure accurate and consistent delivery of this compound solutions.
-
Compound Precipitation: Visually inspect the media after adding this compound to ensure it has not precipitated. If precipitation occurs, you may need to adjust your dilution method or lower the final concentration.
Q4: How can I be sure that the observed effect is due to the inhibition of my target of interest and not an off-target effect?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[7] Consider the following strategies:
-
Use Control Compounds: Include a more selective inhibitor for your target of interest (e.g., a highly specific GSK-3 inhibitor if that is your focus) and a structurally related but inactive analog of this compound as a negative control.
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A thorough dose-response curve can help identify a concentration range where the on-target effects are predominant.[7]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it strongly suggests on-target activity.
-
Target Engagement Assays: Directly measure the engagement of this compound with its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[8]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Target Kinase Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Prepare fresh dilutions of this compound from a recently thawed aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] |
| Incorrect Assay Conditions | Ensure the ATP concentration in your in vitro kinase assay is near the Km value for the kinase to achieve sensitive inhibition measurements.[1] Optimize incubation times to ensure the reaction is in the linear range. |
| Variability in Reagents | Use high-purity recombinant enzymes and substrates. Ensure consistent buffer composition and pH across experiments. |
Issue 2: Unexpected Cell Cycle Arrest or Apoptotic Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pleiotropic Effects of Dual Kinase Inhibition | This compound's inhibition of both CDKs and GSK-3β can lead to complex cellular responses. Carefully dissect the observed phenotype by comparing it to the effects of more selective CDK or GSK-3β inhibitors. |
| Cell Line-Specific Responses | The cellular response to this compound can be highly cell-type dependent. Characterize the expression levels of this compound's primary targets (CDKs, GSK-3β) in your cell line. |
| Off-Target Effects at High Concentrations | Perform a careful dose-response analysis to determine the minimal effective concentration that elicits the desired on-target effect while minimizing potential off-target activities.[7] |
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| GSK-3α/β | 4 | [3] |
| CDK2/cyclin A | 15 | [3] |
| CDK1/cyclin B | 35 | [1][3] |
| CDK5/p35 | 40 | [1] |
| CDK2/cyclin E | 200 | [3] |
| Lck | 470 | [1] |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on GSK-3β activity.
Materials:
-
Active recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence-based)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup: Add the diluted this compound to the appropriate wells of a 96-well plate. Include "no inhibitor" controls (with DMSO only) and "blank" controls (without enzyme).
-
Add Enzyme and Substrate: Add the GSK-3β enzyme and substrate peptide to all wells except the "blank" controls.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blotting for β-catenin Accumulation
This protocol assesses the effect of this compound on the Wnt/β-catenin signaling pathway by measuring the accumulation of β-catenin.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening Reveals this compound, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing Alsterpaullone precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Alsterpaullone, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2][3] It is widely used in research to study cell cycle regulation, apoptosis, and signaling pathways implicated in cancer and neurodegenerative diseases.
Q2: What are the known solubility characteristics of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[1][4] Various suppliers report its solubility in DMSO at concentrations ranging from ≥10 mg/mL to 25 mg/mL (approximately 85 mM).[4]
Q3: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the aqueous medium may exceed its solubility limit.
-
"Dilution Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of solution as it is a poor solvent for this compound.
-
pH of the Medium: The pH of the aqueous buffer can significantly influence the solubility of small molecules.
-
Temperature: Changes in temperature can affect the solubility of compounds.
-
Interactions with Media Components: Salts, proteins (like those in fetal bovine serum), and other components in the culture medium can interact with this compound and affect its stability in solution.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or 25 mg/mL).[4][5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[1]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution into aqueous media.
This is a classic sign of "dilution shock" or exceeding the kinetic solubility of the compound.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium.
-
Solution 2: Slow Addition with Agitation: Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Solution 3: Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid solvent-induced toxicity. However, a certain amount of DMSO can help maintain this compound's solubility.
-
Solution 4: Reduce the Final this compound Concentration: If precipitation persists, you may be exceeding the compound's solubility limit. Perform a dose-response experiment to determine the optimal working concentration that remains in solution.
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
This may indicate that the compound is thermodynamically unstable in your aqueous medium.
-
Solution 1: Prepare Fresh Working Solutions: Prepare your final working solution of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Solution 2: Assess the Impact of Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their solubility and availability.[6] You can test for precipitation in your basal medium with and without serum to see if it is a contributing factor. For some signaling studies, serum starvation of cells for a few hours before treatment may be necessary.
-
Solution 3: Evaluate Buffer Composition: High concentrations of certain salts (e.g., phosphates) in your buffer could potentially contribute to the precipitation of organic molecules. If you suspect buffer incompatibility, consider testing the solubility in a different buffer system.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 293.28 g/mol | [1][3] |
| Appearance | Yellow to brown powder | [1] |
| Solubility | ||
| DMSO | ≥10 mg/mL to 25 mg/mL | [4] |
| Water | Insoluble | [1][4] |
| Ethanol | Insoluble | [1][4] |
| Biological Activity (IC₅₀) | ||
| CDK1/cyclin B | 35 nM | [2][3] |
| CDK2/cyclin A | 15 nM | [2] |
| CDK2/cyclin E | 200 nM | [2] |
| CDK5/p35 | 40 nM | [2] |
| GSK-3α/β | 4 nM | [2] |
Table 2: Template for Recording Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System (e.g., PBS, pH 7.4) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations (e.g., clear, precipitate) |
Table 3: Template for Recording Thermodynamic Solubility of this compound
| Buffer System | pH | Incubation Time (hours) | Equilibrium Solubility (µg/mL) |
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight = 293.28 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.93 mg of this compound.
-
Carefully weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the maximum concentration at which this compound remains in solution under your experimental conditions.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add your aqueous buffer.
-
Add a small, equal volume of the DMSO serial dilutions to the wells, ensuring the final DMSO concentration is consistent and below 1%. Include a DMSO-only control.
-
Mix the plate gently and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect the wells for any precipitate.
-
Measure the absorbance or turbidity of each well using a plate reader. A significant increase in signal compared to the control indicates precipitation.
-
The highest concentration that does not show precipitation is the kinetic solubility.
-
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: this compound inhibits GSK-3β, stabilizing β-catenin in the Wnt pathway.
Caption: this compound inhibits the CDK1/Cyclin B complex, blocking cell cycle progression.
References
- 1. This compound | CAS 237430-03-4 | CDK, GSK Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bg.copernicus.org [bg.copernicus.org]
Technical Support Center: Minimizing Alsterpaullone Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Alsterpaullone-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potent, cell-permeable small molecule inhibitor that belongs to the paullone (B27933) family of benzazepinones.[1] It functions as an ATP-competitive inhibitor of several protein kinases.[2] Its primary targets are Cyclin-Dependent Kinases (CDKs), particularly CDK1/cyclin B and CDK2/cyclin A, and Glycogen Synthase Kinase-3β (GSK-3β).[3]
Q2: What is the principal mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of this compound-induced cytotoxicity, particularly studied in cancer cell lines, is the induction of apoptosis (programmed cell death).[4][5] This process is often initiated by the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9.[4] Activated caspase-9 then triggers a cascade involving the activation of effector caspases, such as caspase-3 and caspase-8, ultimately leading to cell death.[4] Additionally, as a CDK inhibitor, this compound can cause cell cycle arrest, typically at the G2/M phase.[5][6]
Q3: Is this compound always cytotoxic to non-cancerous cells?
A3: Not necessarily. The cytotoxic effects of this compound are dose- and cell-type-dependent. In some non-cancerous cell types, such as the human neuroblastoma cell line SH-SY5Y, this compound has been shown to have neuroprotective effects at certain concentrations, attenuating MPP+-induced cell damage. This suggests a therapeutic window where the desired inhibitory effects on targets like GSK-3β can be achieved without inducing significant cytotoxicity.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal concentration of this compound is highly dependent on the cell line and the experimental objective. For inhibiting GSK-3β, lower nanomolar concentrations may be effective, while CDK inhibition and induction of apoptosis in sensitive cancer cell lines often require concentrations in the higher nanomolar to low micromolar range.[1] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration that achieves the desired biological effect while minimizing cytotoxicity.
Q5: How can I minimize the solvent's contribution to cytotoxicity?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to assess any solvent-related toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines at expected therapeutic concentrations.
-
Possible Cause 1: Concentration is too high for the specific cell line.
-
Solution: Perform a thorough dose-response curve with a wider range of this compound concentrations, starting from a low nanomolar range. The goal is to identify a therapeutic window where the on-target effects are observed with minimal impact on cell viability. Non-cancerous cells may be more sensitive to off-target effects at higher concentrations.
-
-
Possible Cause 2: Extended exposure time.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). It may be possible to achieve the desired biological effect with a shorter exposure time, thereby reducing cumulative toxicity.
-
-
Possible Cause 3: Off-target kinase inhibition.
-
Solution: this compound inhibits multiple kinases. To confirm that the observed cytotoxicity is not due to off-target effects, consider using a more selective inhibitor for your target of interest (if available) as a control. Additionally, analyzing the phosphorylation status of known downstream substrates of your target kinase can help confirm on-target activity at a given concentration.[7]
-
-
Possible Cause 4: Apoptosis is the primary mode of cell death.
-
Solution: Co-incubate the cells with a pan-caspase inhibitor, such as Z-VAD-FMK or Q-VD-OPh.[8][9] If this compound-induced cytotoxicity is primarily due to apoptosis, a pan-caspase inhibitor should significantly increase cell viability. This can help to separate the desired cytostatic (cell cycle arrest) or signaling effects from overt cytotoxicity.
-
Issue 2: Inconsistent or irreproducible cytotoxicity results.
-
Possible Cause 1: Variability in cell density at the time of treatment.
-
Possible Cause 2: Fluctuation in serum concentration.
-
Solution: The presence of serum proteins can affect the bioavailability of small molecules.[12] Use a consistent percentage of serum in your culture medium for all experiments. If your experimental design allows, consider reducing the serum concentration during treatment, but be aware that this can also affect cell proliferation and viability.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 (nM) |
| GSK-3β | 4 - 110 |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 20 |
| CDK5/p35 | 40 |
| Lck | 470 |
Data compiled from multiple sources.[1][3]
Table 2: Reported IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 13.80 ± 3.30 |
| Jurkat | T-cell Leukemia | Induces apoptosis |
| HCT-116 | Colon Cancer | Nanomolar range |
Note: Data on IC50 values in non-cancerous cell lines are limited. It is essential to determine these empirically for your cell line of interest.[4][5]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is indicative of the cytotoxic effect of this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Mitigating this compound-Induced Apoptosis with a Pan-Caspase Inhibitor
This protocol describes the use of a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of this compound's cytotoxicity and to potentially rescue the cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Z-VAD-FMK (or another pan-caspase inhibitor) stock solution (e.g., 20 mM in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the pan-caspase inhibitor (e.g., a final concentration of 20-50 µM Z-VAD-FMK) for 1-2 hours before adding this compound.[8] Include control groups with no inhibitor.
-
Add this compound at the desired concentration to the wells.
-
Incubate for the determined exposure time.
-
Harvest the cells (including any floating cells).
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Compare the percentage of apoptotic cells in the presence and absence of the caspase inhibitor to assess the role of caspase-mediated apoptosis in this compound's cytotoxicity.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of kinase inhibitors on the therapeutic properties of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Alsterpaullone-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with Alsterpaullone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable small molecule inhibitor that belongs to the paullone (B27933) family of benzazepinones. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3] It acts as an ATP-competitive inhibitor for these kinases.[2][3][4]
Q2: What are the expected cellular effects of this compound treatment?
Based on its primary targets, this compound treatment is expected to induce:
-
Cell cycle arrest: Primarily at the G2/M phase due to the inhibition of CDK1/Cyclin B.[5][6][7][8]
-
Induction of apoptosis: This is often observed following cell cycle arrest and can be mediated through the mitochondrial pathway, involving perturbation of the mitochondrial membrane potential and activation of caspase-9 and caspase-3.[5][9]
-
Inhibition of GSK-3β signaling: This can lead to the stabilization of β-catenin and modulation of the Wnt signaling pathway.[4][10]
Q3: I am observing significant apoptosis in my cell line, even at low concentrations of this compound. Is this expected?
Yes, this compound is a known inducer of apoptosis in various cancer cell lines.[5][9][11] The apoptotic process is often initiated by the disruption of the mitochondrial membrane potential, leading to the activation of caspase-9.[9] The potency of this effect can vary between cell lines.
Q4: My cells are arresting in a different phase of the cell cycle, not G2/M. Why might this be?
While G2/M arrest is the most commonly reported cell cycle effect, high concentrations of this compound can also inhibit other CDKs, such as CDK2.[1] Inhibition of CDK2 can lead to a delay in S-phase progression.[6] The specific cell cycle checkpoint activated can be cell-type dependent.
Q5: I am not seeing the expected stabilization of β-catenin after this compound treatment. What could be the reason?
Several factors could contribute to this:
-
Cellular context: The regulation of β-catenin is complex and can be influenced by other signaling pathways active in your specific cell line.
-
Kinetics of the response: The timing of β-catenin stabilization can vary. Ensure you are analyzing protein levels at appropriate time points post-treatment.
-
Dominant off-target effects: In some cells, other effects of this compound might mask or counteract the stabilization of β-catenin.
Troubleshooting Unexpected Phenotypes
Problem 1: Unexpected changes in cell morphology not typical of apoptosis or G2/M arrest.
-
Possible Cause 1: Off-target kinase inhibition. this compound can inhibit other kinases, such as Lck and has been shown to affect the p38 MAPK signaling pathway.[8][11] These off-target effects could lead to unforeseen morphological changes.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use a more selective inhibitor: Compare the phenotype with that induced by a more specific CDK or GSK-3β inhibitor.
-
Analyze downstream signaling of potential off-targets: Use western blotting to examine the phosphorylation status of key proteins in pathways like the p38 MAPK pathway.
-
Problem 2: Resistance to this compound-induced apoptosis.
-
Possible Cause 1: High expression of anti-apoptotic proteins. Cell lines with high levels of anti-apoptotic proteins like Bcl-2 may be more resistant to this compound.
-
Possible Cause 2: Altered drug efflux. Overexpression of multidrug resistance transporters could lead to reduced intracellular concentrations of this compound.
-
Troubleshooting Steps:
-
Assess anti-apoptotic protein levels: Profile the expression of key Bcl-2 family members in your cells.
-
Co-treatment with sensitizing agents: Consider co-treatment with inhibitors of anti-apoptotic proteins to enhance the pro-apoptotic effect of this compound.
-
Measure intracellular drug concentration: If possible, use analytical methods to determine if the drug is accumulating in the cells.
-
Problem 3: Unexpected neuroprotective or neurotoxic effects.
-
Possible Cause: Dual inhibition of GSK-3β and CDKs. The neuroprotective effects of this compound are often attributed to GSK-3β inhibition, which is implicated in neurodegenerative diseases.[2][4][12] However, the inhibition of CDKs, particularly CDK5, can also have significant effects on neuronal function and survival.[2] The balance between these activities may lead to context-dependent neuroprotective or neurotoxic outcomes.
-
Troubleshooting Steps:
-
Dissect the signaling pathways: Use specific inhibitors for either CDKs or GSK-3β to determine which pathway is responsible for the observed phenotype.
-
Analyze neuronal-specific markers: Assess markers of neuronal health, apoptosis, and synaptic function to characterize the effect more thoroughly.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound against Various Kinases
| Kinase Target | IC50 (nM) |
| GSK-3α/β | 4 |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 15 |
| CDK2/cyclin E | 80 - 200 |
| CDK5/p35 | 40 |
| Lck | 470 |
Data compiled from multiple sources.[1][2] Values can vary depending on assay conditions.
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Treatment: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically <0.1%) and a vehicle control (DMSO alone) should always be included.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest cells for downstream analysis, such as cell viability assays (e.g., MTT), cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V staining, caspase activity assays), or protein analysis (western blotting).
Visualizations
Caption: this compound's primary signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - LKT Labs [lktlabs.com]
Alsterpaullone Technical Support Center: Troubleshooting Solvent-Related Experimental Issues
Welcome to the Alsterpaullone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a specific focus on solvent effects that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended and used solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: What is the long-term stability of this compound in DMSO?
A2: For maximal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] While many compounds are stable in DMSO for extended periods under these conditions, it is best practice to prepare fresh stock solutions for long-term or highly sensitive experiments to avoid potential degradation.[2][3] Studies on a wide range of compounds have shown that stability in DMSO can vary, with some degradation possible over time, especially with exposure to water.[4][5]
Q3: Can I dissolve this compound in other solvents like ethanol (B145695), methanol (B129727), or PBS?
A3: this compound has very low solubility in aqueous solutions such as Phosphate-Buffered Saline (PBS). While some organic solvents like ethanol or methanol might be used, DMSO is generally the preferred solvent due to its ability to dissolve this compound at high concentrations.[6] Using alternative organic solvents may lead to precipitation when diluted into aqueous buffers or cell culture media.
Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A4: Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock into aqueous media is a common issue known as "dilution shock".[7] To mitigate this, you can try the following:
-
Pre-warm the media: Ensure your cell culture medium is warmed to 37°C before adding the this compound stock.[7]
-
Gradual dilution: Add the DMSO stock solution drop-by-drop to the media while gently vortexing or swirling.[7] This helps in the rapid dispersal of the compound.
-
Stepwise dilutions: For high final concentrations, consider making an intermediate dilution in a smaller volume of media before adding it to the final culture volume.[7]
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solubility issues and solvent-induced cytotoxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q5: How can I be sure that the observed effects are from this compound and not the solvent?
A5: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to distinguish the biological effects of this compound from any potential effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Degraded this compound stock: Repeated freeze-thaw cycles or improper storage may have compromised the compound's activity. 2. Precipitation of this compound: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | 1. Prepare fresh this compound stock solutions from powder. Aliquot and store at -20°C or -80°C. 2. Visually inspect the medium for any precipitate after adding the this compound stock. Follow the recommended dilution procedures to avoid precipitation. |
| High cell death or cytotoxicity, even at low concentrations. | 1. Solvent toxicity: The final concentration of DMSO may be too high for your specific cell line. 2. Precipitate-induced stress: Undissolved this compound crystals can cause cellular stress and death. | 1. Perform a dose-response curve with your vehicle control (DMSO) to determine the maximum tolerable concentration for your cells. Aim for a final DMSO concentration of 0.1% or lower.[2] 2. Ensure complete solubilization of this compound in the medium. |
| Variability between experimental replicates. | 1. Inconsistent dilution: Slight variations in the dilution of the highly concentrated stock can lead to significant differences in the final concentration. 2. Uneven distribution of this compound: If not mixed thoroughly, the compound may not be evenly distributed in the culture vessel. | 1. Be precise with pipetting and consider serial dilutions for better accuracy. 2. Gently swirl the culture plates after adding this compound to ensure a homogenous solution. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Key Kinase Targets
| Kinase Target | IC₅₀ (µM) |
| CDK1/cyclin B | 0.035 |
| CDK2 | 0.08 |
| GSK-3β | 0.004 - 0.11 |
| Lck | 0.47 |
IC₅₀ values are compiled from multiple sources and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro GSK-3β Kinase Assay
Objective: To measure the inhibitory effect of this compound on GSK-3β activity.
Materials:
-
Active recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer
-
ATP solution
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of your this compound stock solution in DMSO.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a 96-well plate. Include "no inhibitor" controls (with DMSO only) and "blank" controls (without enzyme).
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, GSK-3β substrate peptide, and ATP.
-
Add Master Mix: Add the master mix to all wells.
-
Initiate Reaction: Add the active GSK-3β enzyme to all wells except the "blank" controls to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure Signal: Measure the luminescence or fluorescence using a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vitro CDK1/cyclin B Kinase Assay
Objective: To measure the inhibitory effect of this compound on CDK1/cyclin B activity.
Materials:
-
Active recombinant human CDK1/cyclin B enzyme
-
CDK substrate peptide (e.g., derived from Histone H1)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer
-
ATP solution (can be radiolabeled [γ-³²P]ATP for radiometric assays)
-
96-well plates or phosphocellulose paper
-
Detection reagent or scintillation counter
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add the this compound dilutions to the appropriate wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "blank" (no enzyme) controls.
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, CDK substrate peptide, and ATP.
-
Add Master Mix and Enzyme: Add the master mix to all wells, followed by the CDK1/cyclin B enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Stop Reaction and Detection:
-
For luminescence/fluorescence assays: Add the detection reagent and measure the signal with a plate reader.
-
For radiometric assays: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
Caption: this compound induces G2/M cell cycle arrest by inhibiting CDK1/Cyclin B.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing Alsterpaullone-induced G2/M phase arrest in experiments
Welcome to the technical support center for researchers utilizing Alsterpaullone. This resource provides detailed troubleshooting guides and answers to frequently asked questions concerning this compound-induced G2/M phase arrest in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism for inducing G2/M arrest?
This compound is a small molecule inhibitor belonging to the paullone (B27933) family of benzazepinones.[1] Its primary mechanism for inducing cell cycle arrest at the G2/M transition is through the potent inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1/cyclin B.[2][3][4] The CDK1/cyclin B complex is a critical regulator of entry into mitosis; by inhibiting its kinase activity, this compound effectively prevents cells from progressing from the G2 phase into mitosis.[2] It also shows high potency against CDK2 and CDK5.[5][6]
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
While potent against CDKs, this compound has several well-documented off-target effects. The most significant is its potent inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), with IC50 values in the low nanomolar range, comparable to its potency against CDKs.[6][7][8][9] This can impact numerous signaling pathways, including the Wnt/β-catenin pathway.[1][10] Other known off-targets, though inhibited with lower potency, include the kinase Lck.[5][7] Researchers should consider these off-target effects when interpreting data, as they may contribute to the observed cellular phenotype.[11]
Q3: How does the G2/M arrest induced by this compound relate to its pro-apoptotic effects?
This compound is known to induce apoptosis in a variety of cancer cell lines.[12][13][14] The G2/M arrest is often a preceding event to the induction of apoptosis.[13][14] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway. The mechanism involves the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[4][5][7][12] In some cell types, this compound-induced apoptosis is also dependent on the p38 MAPK signaling pathway.[4][15]
Section 2: Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 Value (nM) | Reference(s) |
| CDK1/cyclin B | 35 | [3][5][6][7] |
| CDK2/cyclin A | 15 - 80 | [5][6][7] |
| CDK2/cyclin E | 200 | [6] |
| CDK5/p35 | 40 | [6][8] |
| GSK-3α/GSK-3β | 4 | [6][8][9] |
| Lck | 470 | [1][5][7] |
Section 3: Visualized Pathways and Workflows
Caption: this compound's mechanism for inducing G2/M arrest via CDK1 inhibition.
Caption: A workflow for troubleshooting common this compound experimental outcomes.
Section 4: Troubleshooting Guide
Issue 1: I am not observing the expected G2/M arrest in my cell line.
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Possible Cause: The this compound concentration is too low. The sensitivity to CDK inhibitors can vary significantly between cell lines.[16]
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Troubleshooting Step: Perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for a fixed time (e.g., 24 hours) to determine the optimal concentration for G2/M arrest in your specific cell model.[16]
-
-
Possible Cause: The incubation time is insufficient. The time required to observe a significant accumulation of cells in G2/M can vary.
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Troubleshooting Step: Conduct a time-course experiment. Using an effective concentration determined from your dose-response experiment, treat cells and harvest them at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[17]
-
-
Possible Cause: The compound has degraded. This compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles.
Issue 2: I see G2/M arrest, but there is also a large sub-G1 peak and/or high cytotoxicity.
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Possible Cause: The this compound concentration is too high. While inducing G2/M arrest, excessively high concentrations can rapidly push cells into apoptosis, leading to DNA fragmentation and a large sub-G1 population.[13][16]
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Possible Cause: The cell line is particularly sensitive to prolonged CDK inhibition.
-
Troubleshooting Step: Reduce the incubation time. A shorter exposure may be sufficient to observe G2/M arrest without inducing widespread apoptosis.[16]
-
-
Possible Cause: The observed phenotype is a combination of cell cycle arrest and apoptosis, which is an expected outcome.[13]
-
Troubleshooting Step: To distinguish between apoptosis-dependent and -independent effects of the G2/M arrest, consider co-treating cells with a pan-caspase inhibitor, such as Z-VAD-FMK.[12][13] This can block the apoptotic pathway and may reveal if the G2/M arrest itself is sufficient for your downstream experimental goals.
-
Issue 3: My flow cytometry histograms for cell cycle analysis have poor resolution.
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Possible Cause: The flow rate on the cytometer is too high. High flow rates increase the coefficient of variation (CV), leading to broader peaks and poor resolution between G0/G1, S, and G2/M phases.[19][20]
-
Troubleshooting Step: Always run cell cycle samples at the lowest possible flow rate on the instrument.[20]
-
-
Possible Cause: Cell clumps or aggregates are present. Aggregates of G1 cells can be misinterpreted by the cytometer as G2/M cells, skewing the results.[21]
-
Troubleshooting Step: Ensure a single-cell suspension. After harvesting and before fixation, pass the cells through a 40-µm cell strainer. Pipette gently but thoroughly before analysis. Use doublet discrimination gating (e.g., FSC-H vs. FSC-A or PI-W vs. PI-A) during data analysis to exclude aggregates.[21][22]
-
-
Possible Cause: Propidium Iodide (PI) is binding to RNA. PI intercalates with both DNA and double-stranded RNA, which can increase background fluorescence and reduce resolution.[22]
-
Troubleshooting Step: Always include RNase A in your PI staining solution to degrade RNA and ensure the signal is specific to DNA content.[22]
-
Section 5: Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is designed to analyze the cell cycle distribution of this compound-treated cells.
-
Cell Seeding & Treatment: Seed cells in 6-well plates to reach 50-60% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time.
-
Cell Harvest: Harvest both adherent and floating cells to include the apoptotic population. Wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) drop-by-drop to the cell suspension to prevent clumping.[23]
-
Storage: Incubate cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[23][24]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, ensuring acquisition is done at a low flow rate. Collect at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Cell Viability (MTT) Assay
This protocol quantifies changes in cell viability following this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.[18]
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for G2/M and Apoptosis Markers
This protocol allows for the qualitative analysis of proteins involved in G2/M arrest and apoptosis.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
G2/M Markers: Phospho-Histone H3 (Ser10), Cyclin B1.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
Loading Control: GAPDH, β-Actin, or Tubulin.
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone experimental artifacts and how to avoid them
Welcome to the technical support center for Alsterpaullone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential artifacts and common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor that belongs to the paullone (B27933) family of benzazepinones.[1][2] It functions as an ATP-competitive inhibitor, primarily targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and various Cyclin-Dependent Kinases (CDKs).[2][3] By binding to the ATP pocket of these kinases, this compound prevents the transfer of phosphate (B84403) to their respective substrates, thereby modulating key cellular signaling pathways.[1][2]
Q2: What are the main cellular processes affected by this compound?
A2: this compound impacts a wide range of cellular processes. Through its inhibition of CDKs, it can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[4][5] Its inhibition of GSK-3β significantly affects the canonical Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin.[1][6] This can influence gene transcription related to cell proliferation, differentiation, and survival.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with stock solutions typically prepared at concentrations up to 50 mM. It is insoluble in water and ethanol.[7][8] For long-term storage, it is recommended to store the solid compound at +4°C or -20°C.[9] Once reconstituted in DMSO, the stock solution should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles; stock solutions are generally stable for up to 3 months at -20°C.[7][9]
Q4: How does this compound's potency compare to other paullones, like Kenpaullone?
A4: this compound generally exhibits higher potency for GSK-3β compared to Kenpaullone, with reported IC50 values in the low nanomolar range for this compound versus the higher nanomolar range for Kenpaullone.[1]
Troubleshooting Guide: Experimental Artifacts & How to Avoid Them
This guide addresses common issues and unexpected results that researchers may encounter when using this compound.
| Issue / Artifact | Potential Cause | Recommended Solution & Avoidance Strategy |
| No Observable Effect or Weak Inhibition | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay system. | Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your experimental setup.[10] |
| Compound Instability/Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to reduced activity. | Proper Handling: Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO.[7][10] | |
| Cell Line Resistance: The target cell line may have intrinsic resistance mechanisms. | Test Alternative Inhibitors: Consider using other paullone derivatives or structurally different inhibitors targeting the same pathway to confirm the biological hypothesis.[10] | |
| High Cytotoxicity at Low Concentrations | High Sensitivity of Cell Line: The experimental cell line may be particularly sensitive to the inhibition of essential kinases like CDK1. | Optimize Treatment Duration: Reduce the incubation time with this compound and perform viability assays at earlier time points to find a window where the specific effect is visible without excessive cell death.[10] |
| Off-Target Effects: At higher concentrations, this compound can inhibit a broader range of kinases, leading to generalized toxicity.[10] | Use the Lowest Effective Concentration: Once the optimal dose is determined from a dose-response curve, use the lowest concentration that elicits the desired on-target effect to minimize off-target toxicity. | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Inconsistencies in cell density, passage number, serum concentration, or reagent preparation can lead to variable outcomes. | Standardize Protocols: Maintain strict consistency in all aspects of the experimental protocol. Calibrate pipettes regularly and prepare fresh dilutions for each experiment. |
| Inaccurate Dilutions: Errors in preparing serial dilutions from the stock solution. | Careful Pipetting: Use calibrated pipettes and prepare master mixes where possible to ensure consistency across wells and plates.[10] | |
| Phenotype Does Not Match Expected On-Target Effect | Dominant Off-Target Effects: The observed biological effect may be due to the inhibition of kinases other than the primary targets (GSK-3β, CDKs). This compound is known to inhibit other kinases such as Lck. | Validate with Secondary Methods: Use a structurally unrelated inhibitor for the same target (e.g., CHIR99021 for GSK-3β) to see if the phenotype is replicated.[11] Additionally, use genetic approaches like siRNA or CRISPR to knock down the target protein and confirm the phenotype.[11] |
Quantitative Data Summary
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50). The values can vary depending on the specific assay conditions.
| Kinase Target | Reported IC50 Values (nM) | Reference(s) |
| GSK-3β | 4 - 110 | [1][3][12] |
| GSK-3α/β | 4 | [7][13] |
| CDK1/cyclin B | 35 | [12][13][14] |
| CDK2/cyclin A | 15 - 80 | [12][13] |
| CDK2/cyclin E | 200 | [13][15] |
| CDK5/p25 | 20 - 200 | [3][13][15] |
| CDK5/p35 | 40 | [12][13] |
| Lck | 470 | [1] |
Key Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
This protocol outlines a general method to determine the IC50 of this compound against GSK-3β.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting stock is 10 mM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Assay Plate Setup: Add the diluted this compound to the wells of a 96-well or 384-well plate. Include positive controls (kinase + substrate, no inhibitor) and negative/blank controls (no kinase).
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, a specific GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide), and ATP. The ATP concentration should be near its Km value for sensitive inhibition measurement.[1][12]
-
Kinase Reaction: Add active recombinant human GSK-3β enzyme to the wells to initiate the reaction.[1]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.[12]
-
Detection: Stop the reaction and measure kinase activity. This can be done using various methods:
-
Luminescence-based: Use a reagent like ADP-Glo™ or Kinase-Glo® which measures the amount of ADP produced or ATP consumed, respectively.[12]
-
Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate by spotting onto phosphocellulose paper and using a scintillation counter.[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Cell Viability and Proliferation Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.[5]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method:
-
MTT/XTT Assay: Add the reagent to the wells, incubate as per the manufacturer's instructions, and then measure the absorbance, which correlates with the number of viable cells.
-
Trypan Blue Exclusion: For adherent cells, detach them with trypsin, then mix with trypan blue dye. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[5]
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability or proliferation inhibition for each concentration. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound's inhibition of GSK-3β in the Wnt/β-catenin pathway.
Caption: this compound's inhibition of CDKs leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | CAS 237430-03-4 | CDK, GSK Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. This compound [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Long-term storage and handling of Alsterpaullone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Alsterpaullone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, cell-permeable small molecule inhibitor belonging to the paullone (B27933) family of compounds. It functions as an ATP-competitive inhibitor of several key protein kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), such as CDK1/cyclin B and CDK2/cyclin A, and Glycogen Synthase Kinase-3β (GSK-3β).[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research and the study of neurodegenerative diseases.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3] Under these conditions, stock solutions are reported to be stable for up to 3 months.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.93 mg of this compound (Molecular Weight: 293.28 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
Q4: What is the mechanism of action of this compound in inducing apoptosis?
This compound induces apoptosis primarily through the intrinsic pathway. It disrupts the mitochondrial membrane potential, leading to the activation of caspase-9.[2] Activated caspase-9 then triggers a cascade involving the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[4][5]
Q5: How does this compound affect the Wnt/β-catenin signaling pathway?
This compound inhibits GSK-3β, a key negative regulator of the canonical Wnt signaling pathway.[6] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of Wnt target genes.[7]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 293.28 g/mol | [3] |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [3] |
| Appearance | Yellow to brown powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (e.g., ≥10 mg/mL) | [3] |
| Long-Term Storage | -20°C (Solid and Stock Solutions) | [3] |
| Stock Solution Stability | Up to 3 months at -20°C | [3] |
| Target | IC₅₀ Value | Reference(s) |
| CDK1/cyclin B | 35 nM | [1] |
| CDK2/cyclin A | 20 nM | [1] |
| CDK5/p35 | 40 nM | [1] |
| GSK-3β | 4 nM | [1] |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | 1. Poor aqueous solubility.2. Final concentration exceeds solubility limit.3. Interaction with media components or serum. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%).2. Prepare fresh dilutions from a concentrated DMSO stock immediately before use.3. Consider using a serum-free medium for the duration of the treatment if appropriate for your cell line. |
| Inconsistent or non-reproducible experimental results | 1. Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles.2. Variability in cell density or health at the time of treatment.3. Fluctuations in incubation conditions (temperature, CO₂ levels). | 1. Use fresh aliquots of your this compound stock for each experiment.2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.3. Maintain consistent incubation conditions and regularly monitor them. |
| Unexpected or off-target effects | 1. The concentration of this compound used is too high, leading to inhibition of other kinases.2. The observed phenotype is a combination of inhibiting multiple targets. | 1. Perform a dose-response experiment to determine the lowest effective concentration.2. Use a more selective inhibitor for a specific target (e.g., a highly selective GSK-3β inhibitor) as a control to dissect the signaling pathway.3. Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase. |
| High background or false positives in cell viability assays (e.g., MTT) | 1. This compound may interfere with the assay chemistry.2. The compound's color may interfere with absorbance readings. | 1. Include control wells with this compound in cell-free media to check for direct reduction of the assay reagent.[8]2. Use a different viability assay that relies on a different detection method (e.g., a luminescence-based ATP assay or a fluorescence-based assay).[9]3. If using a colorimetric assay, use phenol (B47542) red-free media.[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Western Blot for PARP Cleavage and β-catenin Accumulation
This protocol details the detection of key downstream markers of this compound activity by Western blotting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP (Asp214), Rabbit anti-β-catenin, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal.[13]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound's inhibition of CDK1/Cyclin B leads to G2/M cell cycle arrest and apoptosis.
Caption: this compound inhibits GSK-3β, leading to β-catenin accumulation and Wnt pathway activation.
Caption: A logical workflow for experiments with this compound, including key troubleshooting checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Validating Alsterpaullone Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Alsterpaullone in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, cell-permeable small molecule inhibitor that belongs to the paullone (B27933) family of benzazepinones.[1] It functions as an ATP-competitive inhibitor of several key protein kinases.[2] Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][3] Specifically, it shows high potency against CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and both GSK-3α and GSK-3β isoforms.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
Given its targets, this compound is expected to induce two primary cellular effects:
-
Cell Cycle Arrest: By inhibiting CDKs that regulate cell cycle progression, this compound typically causes cells to arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis), often through the activation of caspase-9, which is linked to mitochondrial perturbation.[4][5]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. This will help identify a concentration range that is effective for inhibiting the target without causing excessive, non-specific cytotoxicity.
Q4: What are the known off-target effects of this compound?
Like other paullone derivatives, this compound can have off-target effects, particularly at higher concentrations. While highly potent against CDKs and GSK-3, it may inhibit other kinases to a lesser extent, such as Lck, c-Src, and ERK1/2.[1][6] It is crucial to consider these potential off-target effects when interpreting experimental data.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause:
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug sensitivity.
-
This compound Stock Instability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Inconsistent Incubation Times: The duration of drug exposure can affect the apparent IC50 value.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a uniform density for each experiment. Ensure cells are healthy and actively dividing before treatment.
-
Proper Stock Solution Handling: Prepare small aliquots of the this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7]
-
Consistent Assay Timing: Use a consistent incubation time for all dose-response experiments.
-
Issue 2: No observable effect at expected active concentrations.
-
Potential Cause:
-
Cell Line Resistance: The new cell line may be inherently resistant to this compound due to various mechanisms, such as high expression of drug efflux pumps or mutations in the target kinases.
-
Inactive Compound: The this compound compound may have degraded or be of poor quality.
-
-
Troubleshooting Steps:
-
Use a Positive Control Cell Line: Test the this compound on a cell line known to be sensitive to its effects (e.g., Jurkat or HeLa cells) to confirm the compound's activity.[4]
-
Verify Target Expression: Confirm that the target kinases (CDKs and GSK-3) are expressed in your new cell line using Western blotting.
-
Increase Concentration Range: Test a broader range of this compound concentrations.
-
Issue 3: Observed phenotype does not match expected on-target effects (e.g., no G2/M arrest).
-
Potential Cause:
-
Off-Target Effects Dominating: At the concentration used, off-target effects may be more pronounced than the on-target effects.[6]
-
Cell Line-Specific Signaling: The new cell line may have unique signaling pathway adaptations that alter the response to CDK or GSK-3 inhibition.
-
-
Troubleshooting Steps:
-
Dose-Response Analysis of On-Target Markers: Perform a dose-response experiment and analyze the phosphorylation status of direct downstream targets of CDKs (e.g., Rb phosphorylation) and GSK-3 (e.g., GSK-3β Ser9 phosphorylation, β-catenin levels) by Western blot. This will help correlate target engagement with the observed phenotype.[8]
-
Use More Selective Inhibitors: Compare the phenotype induced by this compound with that of more selective inhibitors for either CDKs or GSK-3 (e.g., a highly selective CDK1/2 inhibitor or a specific GSK-3 inhibitor like CHIR99021).[6]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically knock down the expression of the intended targets (e.g., CDK1, GSK3B) and observe if the phenotype is recapitulated.[6]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| GSK-3α/β | 4[2] |
| CDK1/cyclin B | 35[2] |
| CDK2/cyclin A | 15 |
| CDK2/cyclin E | 200 |
| CDK5/p35 | 40 |
| Lck | 470[1] |
Note: IC50 values can vary depending on the assay conditions.[9]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
Alsterpaullone vs. Kenpaullone: A Comparative Guide to GSK-3β Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Alsterpaullone and Kenpaullone (B1673391), two prominent members of the paullone (B27933) family of benzazepinones, as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). GSK-3β is a critical serine/threonine kinase involved in a vast array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is implicated in diseases such as Alzheimer's, cancer, and bipolar disorder, making it a key therapeutic target. Both this compound and Kenpaullone are widely used as chemical probes to investigate GSK-3β signaling, but they exhibit important differences in potency and selectivity.
Mechanism of Action: ATP-Competitive Inhibition
Both this compound and Kenpaullone function as ATP-competitive inhibitors.[1][2][3][4] They bind to the ATP-binding pocket of GSK-3β, thereby preventing the transfer of a phosphate (B84403) group from ATP to the kinase's substrates.[1][2] This inhibitory action is reversible and is a common mechanism for many small molecule kinase inhibitors.
A primary and well-studied consequence of GSK-3β inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][5][6] By inhibiting GSK-3β, both this compound and Kenpaullone prevent this phosphorylation event.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1][5][6]
Quantitative Performance Comparison: Potency and Selectivity
While both compounds target GSK-3β, this compound consistently demonstrates higher potency. The half-maximal inhibitory concentration (IC50) for this compound against GSK-3β is in the low nanomolar range, whereas Kenpaullone's IC50 values are typically higher.[1] It is critical for researchers to recognize that neither inhibitor is entirely specific for GSK-3β. Both compounds exhibit significant off-target activity against Cyclin-Dependent Kinases (CDKs), which should be a key consideration in experimental design and data interpretation.[1]
Table 1: Inhibitory Potency against GSK-3β
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | GSK-3β | 4 - 110 | [1][2][7] |
| Kenpaullone | GSK-3β | 23 - 230 | [1][3][8] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (µM) | Reference(s) |
| This compound | CDK1/cyclin B | 0.035 | [1][9] |
| CDK2 | 0.08 | [1][7] | |
| Lck | 0.47 | [1][7] | |
| Kenpaullone | CDK1/cyclin B | 0.4 | [1][8][10] |
| CDK2/cyclin A | 0.68 | [1][8][10] | |
| CDK5/p25 | 0.85 | [1][8][10] |
Experimental Protocols
The determination of IC50 values for GSK-3β inhibitors is standardly performed using an in vitro kinase assay. This method quantifies the enzymatic activity of recombinant GSK-3β in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro GSK-3β Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Kenpaullone) against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide-2, known as GS-2 peptide)
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds (this compound, Kenpaullone) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Multi-well assay plates (e.g., white, opaque 96- or 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup: To each well of the assay plate, add the following in order:
-
Assay buffer
-
Test compound dilution or control
-
GSK-3β substrate
-
Recombinant GSK-3β enzyme (add to all wells except the no-enzyme control)
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Km for GSK-3β.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the kinase detection reagent according to the manufacturer's protocol. This reagent typically lyses the cells and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Summary and Conclusion
Both this compound and Kenpaullone are invaluable chemical tools for the study of GSK-3β. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is the more potent inhibitor of GSK-3β, making it suitable for applications where maximal inhibition at low concentrations is desired.
-
Kenpaullone , while less potent against GSK-3β, is also well-characterized and can serve as a reliable tool.[3][8][11][12][13][14][15][16][17]
Crucially, the significant inhibitory activity of both compounds against CDKs must be considered. For experiments aiming to dissect the specific roles of GSK-3β, it may be necessary to use these inhibitors in conjunction with more selective CDK inhibitors or to employ genetic approaches like siRNA or CRISPR to validate findings. The quantitative data and protocols provided in this guide are intended to assist researchers in making an informed selection and designing rigorous, well-controlled experiments to probe the complex biology of GSK-3β.
References
- 1. benchchem.com [benchchem.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 6. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kenpaullone - LKT Labs [lktlabs.com]
- 14. Kenpaullone [bio-gems.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alsterpaullone and Flavopiridol as CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: Alsterpaullone and Flavopiridol (B1662207). By examining their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
At a Glance: this compound vs. Flavopiridol
| Feature | This compound | Flavopiridol (Alvocidib) |
| Chemical Class | Indolobenzazepine | Flavonoid |
| Mechanism of Action | ATP-competitive inhibitor of CDKs.[1] | ATP-competitive inhibitor of CDKs.[2][3] |
| Selectivity | Shows preference for CDK1, CDK2, and CDK5.[2] Also a potent inhibitor of GSK-3β.[4] | Broad-spectrum inhibitor of CDKs 1, 2, 4, 6, 7, and 9.[2][5][6] Also inhibits other kinases. |
| Potency | Highly potent inhibitor with low nanomolar IC50 values for several CDKs.[2] | Potent inhibitor with IC50 values generally in the low to mid-nanomolar range for multiple CDKs.[2][6] |
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Flavopiridol exert their primary effects by inhibiting the activity of CDKs, which are essential for the progression of the cell cycle.[2] By competing with ATP for the binding site on the kinase, these small molecules prevent the phosphorylation of key substrates, leading to cell cycle arrest and, in many cases, apoptosis.[1][2]
This compound is a potent inhibitor of CDK1, CDK2, and CDK5.[2] Inhibition of CDK1/cyclin B and CDK2/cyclin A/E complexes leads to cell cycle arrest, primarily at the G2/M phase.[1][7] Furthermore, this compound is a highly potent inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a kinase involved in various signaling pathways, including Wnt signaling and apoptosis.[4][8] This dual specificity may contribute to its pro-apoptotic effects.[4][9]
Flavopiridol is a broad-spectrum CDK inhibitor with activity against CDKs 1, 2, 4, 6, 7, and 9.[2][5][6] Its inhibition of multiple CDKs allows it to interfere with the cell cycle at both the G1/S and G2/M transitions.[3] Notably, Flavopiridol's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of global transcription.[3] This transcriptional inhibition is thought to be a key mechanism for its induction of apoptosis, as it downregulates the expression of short-lived anti-apoptotic proteins.[3]
Figure 1: Simplified signaling pathway of CDK inhibition by this compound and Flavopiridol, leading to cell cycle arrest.
Quantitative Analysis: Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against a range of cyclin-dependent kinases and other kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 35[10][11] |
| CDK2/cyclin A | 15[10] |
| CDK2/cyclin E | 200[10] |
| CDK5/p35 | 40[10][11] |
| GSK-3α/β | 4[10] |
Table 2: IC50 Values of Flavopiridol
| Kinase | IC50 (nM) |
| CDK1 | 30[12] |
| CDK2 | 170[12] |
| CDK4 | 100[12] |
| CDK6 | ~40[13] |
| CDK7 | 100-300 |
| CDK9 | 20-100[14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Flavopiridol.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a specific CDK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescence-based method that measures ATP consumption.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[15]
-
Prepare serial dilutions of this compound or Flavopiridol in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of the CDK/cyclin complex and its specific substrate (e.g., Histone H1 for CDK1/cyclin B) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor dilutions or a vehicle control (DMSO).
-
Add the enzyme (CDK/cyclin complex) to each well.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or Flavopiridol in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[16]
-
Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[2]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat them with this compound, Flavopiridol, or a vehicle control for a specified time.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.[17]
-
Use appropriate gating to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
-
Figure 3: Experimental workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation and apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., cyclins, CDKs, cleaved PARP).
Protocol:
-
Protein Extraction:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and then add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
-
Conclusion
Both this compound and Flavopiridol are potent, ATP-competitive inhibitors of cyclin-dependent kinases with significant anti-proliferative effects.[2] Flavopiridol exhibits a broad-spectrum inhibitory profile against multiple CDKs, while this compound demonstrates high potency with some selectivity towards CDK1, CDK2, and CDK5.[2] The choice between these inhibitors will depend on the specific research question, the desired selectivity profile, and the biological context of the study.
References
- 1. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 9. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. promega.jp [promega.jp]
- 16. broadpharm.com [broadpharm.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Alsterpaullone and Roscovitine for Cell Cycle Synchronization
For researchers in cell biology and drug development, achieving a synchronized cell population is crucial for studying the intricate phases of the cell cycle. Chemical inhibitors of cyclin-dependent kinases (CDKs) are powerful tools for this purpose. This guide provides a detailed comparison of two widely used CDK inhibitors, Alsterpaullone and Roscovitine (B1683857), for cell cycle synchronization, supported by experimental data and protocols.
Mechanism of Action: Potent CDK Inhibitors
Both this compound and Roscovitine are small molecules that function as ATP-competitive inhibitors of CDKs, key regulators of cell cycle progression.[1][2] By binding to the ATP pocket of these kinases, they block the phosphorylation of downstream substrates, leading to cell cycle arrest.[3]
This compound , a member of the paullone (B27933) family of compounds, is a potent inhibitor of several CDKs.[4] It is particularly effective against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[5] Its inhibition of CDK1, the engine of mitosis, leads to a robust arrest of cells in the G2/M phase of the cell cycle.[6][7]
Roscovitine (also known as Seliciclib or CYC202) is a 2,6,9-trisubstituted purine (B94841) analog.[3] It selectively inhibits a subset of CDKs, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor activity against CDK4 and CDK6.[1] Depending on the cell line and concentration used, Roscovitine can induce cell cycle arrest at the G1/S or G2/M transitions.[1][8]
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Roscovitine, providing a basis for selecting the appropriate inhibitor for a given experimental need.
| Parameter | This compound | Roscovitine |
| Target CDKs (IC50) | CDK1/cyclin B: 35 nM[5]CDK2/cyclin A: 15 nM[5]CDK2/cyclin E: 200 nM[5]CDK5/p35: 40 nM[5] | CDK1 (Cdc2)/cyclin B: ~0.65 µM[9]CDK2/cyclin A: ~0.7 µM[9]CDK2/cyclin E: ~0.7 µM[9]CDK5/p35: ~0.16 µM[9]CDK7: ~0.8 µM[10]CDK9: Sub-micromolar[10] |
| Other Key Targets (IC50) | GSK-3α/β: 4 nM[5] | ERK1/ERK2: Low activity[10] |
| Typical Cell Cycle Arrest | G2/M phase[6][7] | G1, S, or G2/M phase, depending on cell line and dose[1][8] |
| Reported Effective Concentration for Synchronization | 10-20 µM in HeLa cells[6] | 20-40 µM in various cell lines[8][11] |
| Reported Cytotoxicity (IC50 for growth inhibition) | HeLa cells: 13.80 ± 3.30 μM[6] | Average across 60 human tumor cell lines: ~16 µM[9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental application of these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for reproducible cell synchronization experiments.
Protocol 1: Cell Cycle Synchronization
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Roscovitine (stock solution in DMSO, e.g., 20 mM)[11]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment (e.g., 30-40% confluency).
-
Inhibitor Treatment:
-
For this compound: Add this compound to the culture medium to a final concentration typically between 10-20 µM.[6]
-
For Roscovitine: Add Roscovitine to the culture medium to a final concentration typically between 20-40 µM.[8][11]
-
Note: The optimal concentration and incubation time should be determined empirically for each cell line. A time course experiment (e.g., 12, 18, 24 hours) is recommended.
-
-
Incubation: Incubate the cells under standard culture conditions for the predetermined optimal time.
-
Harvesting:
-
For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension and wash the pellet with cold PBS. The cells are now ready for downstream analysis.
-
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
Materials:
-
Synchronized and asynchronous (control) cell pellets
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. Add 4 ml of cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G1 (2n), S (>2n, <4n), and G2/M (4n) phases.
Protocol 3: Analysis of Protein Expression by Western Blotting
Materials:
-
Synchronized and asynchronous (control) cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 for G2/M; anti-Cyclin E for G1/S)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
Concluding Remarks
Both this compound and Roscovitine are effective CDK inhibitors for inducing cell cycle arrest.
-
This compound is a highly potent inhibitor, particularly of CDK1 and CDK2, and reliably induces a G2/M arrest.[6][7][12] Its high potency may also translate to off-target effects, notably the strong inhibition of GSK-3β, which should be considered when interpreting results.[2][12]
-
Roscovitine offers a broader spectrum of CDK inhibition and can be used to arrest cells at different points in the cell cycle depending on the experimental conditions.[1] While generally less potent than this compound on a molar basis for CDK1/2, it is well-characterized and has been extensively used, providing a wealth of comparative data.[9][10]
The choice between this compound and Roscovitine will depend on the specific research question, the cell type being used, and the desired point of cell cycle arrest. It is imperative to empirically determine the optimal concentration and duration of treatment for each experimental system to achieve efficient and reversible cell cycle synchronization with minimal cytotoxicity.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 12. rndsystems.com [rndsystems.com]
A Comparative Guide to the Efficacy of Alsterpaullone and Other Paullones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Alsterpaullone with other notable paullone (B27933) family members, Kenpaullone and Cazpaullone. Paullones are a class of small molecule inhibitors known for their potent activity against key protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), making them significant candidates in cancer and neurodegenerative disease research.[1] This document summarizes their comparative efficacy through quantitative data, details the experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Quantitative Performance Analysis
The inhibitory efficacy of this compound, Kenpaullone, and Cazpaullone is typically evaluated by their half-maximal inhibitory concentration (IC50) against various protein kinases. The data presented in the table below has been compiled from multiple in vitro studies to provide a comparative overview of their potency. This compound consistently demonstrates higher potency against CDKs and GSK-3β compared to Kenpaullone and Cazpaullone.
| Target Kinase | This compound IC50 (µM) | Kenpaullone IC50 (µM) | Cazpaullone IC50 (µM) |
| CDK1/cyclin B | 0.035[2][3] | 0.4[4][5] | - |
| CDK2/cyclin A | 0.02[6] | 0.68[4][5] | - |
| CDK2/cyclin E | 0.2[6] | 7.5[4][5] | - |
| CDK5/p25 | 0.04[6] | 0.85[4][5] | - |
| GSK-3β | 0.004[6] | 0.023[5] | - |
Signaling Pathway Inhibition
Paullones exert their biological effects primarily by acting as ATP-competitive inhibitors of CDKs and GSK-3β.[7] Inhibition of these kinases disrupts critical cellular signaling pathways involved in cell cycle progression and apoptosis.
CDK1/Cyclin B Signaling Pathway
The CDK1/cyclin B complex is a key regulator of the G2/M transition in the cell cycle.[8] Inhibition of this complex by paullones leads to cell cycle arrest at the G2/M phase, preventing cell division and proliferation.[9]
Caption: Inhibition of the CDK1/Cyclin B complex by paullones leading to G2/M cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of paullone efficacy.
In Vitro Kinase Inhibition Assay (CDK1/cyclin B)
This assay is designed to measure the direct inhibitory effect of paullones on the kinase activity of the CDK1/cyclin B complex.
1. Materials:
- Active recombinant human CDK1/cyclin B enzyme
- Kinase substrate (e.g., Histone H1)
- Paullone compounds (this compound, Kenpaullone, Cazpaullone) dissolved in DMSO
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- [γ-³²P]ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
- 96-well microtiter plates
- Phosphocellulose paper (for radiometric assay)
- Scintillation counter or luminometer
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the paullone compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Reaction Setup: In a 96-well plate, add the following to each well:
- Kinase assay buffer
- Paullone compound dilution or vehicle (DMSO) for control
- Histone H1 substrate
- Diluted CDK1/cyclin B enzyme
- Initiate Reaction: Add ATP (spiked with [γ-³²P]ATP for the radiometric assay) to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for CDK1.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
- Termination and Detection (Radiometric):
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Termination and Detection (Luminescent):
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each paullone concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This assay evaluates the anti-proliferative activity of paullones across a panel of 60 human cancer cell lines.[10]
1. Materials:
- NCI-60 panel of human cancer cell lines
- Complete cell culture medium
- Paullone compounds dissolved in DMSO
- 96-well microtiter plates
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader
2. Procedure:
- Cell Plating: Seed cells in 96-well plates at the appropriate density for each cell line and allow them to attach overnight.
- Compound Treatment: Add serial dilutions of the paullone compounds to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
- Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
- Washing: Remove the unbound SRB dye by washing with 1% (v/v) acetic acid.
- Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.
- Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with cell number. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors like paullones.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
References
- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclin B - Wikipedia [en.wikipedia.org]
- 9. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
A Head-to-Head Comparison of Alsterpaullone and Other CDK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Alsterpaullone and other prominent Cyclin-dependent kinase 1 (CDK1) inhibitors. We delve into their performance, supported by experimental data, detailed protocols, and visual pathway representations to aid in your research and development efforts.
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is a critical target in oncology and other therapeutic areas. Its inhibition can lead to cell cycle arrest and apoptosis, making CDK1 inhibitors a promising class of therapeutic agents.[1] this compound has emerged as a potent inhibitor of CDK1. This guide will compare its activity and specificity against other well-characterized CDK1 inhibitors, including Flavopiridol (B1662207), Roscovitine, Purvalanol A, and RO-3306.
Quantitative Performance Comparison: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and other selected CDK1 inhibitors against CDK1/cyclin B and a panel of other kinases to illustrate their selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | CDK1/cyclin B IC50 (nM) | Other Kinase IC50 Values (nM) |
| This compound | 35 | CDK2/cyclin A: 15, CDK2/cyclin E: 200, CDK5/p35: 40, GSK-3α/β: 4, Lck: 470 |
| Flavopiridol | 3 - 100 | CDK2: 25-170, CDK4: 65-400, CDK6: 100-600, EGFR: >100,000, PKC: 2,700, Erk-1: 6,900[2] |
| Roscovitine | 45 - 65 | CDK2/cyclin A: 70, CDK2/cyclin E: 70, CDK5/p25: 160-200, ERK1: >100,000, PKA: >100,000[3] |
| Purvalanol A | 4 | CDK2/cyclin A: 70, CDK2/cyclin E: 35, CDK4/cyclin D1: 850[4] |
| RO-3306 | 35 | CDK2/cyclin E: ~350, CDK4/cyclin D: >1750[5] |
Mechanism of Action
CDK1 inhibitors primarily function by competing with ATP for binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates necessary for cell cycle progression.[1] This inhibition typically leads to a cell cycle arrest at the G2/M transition.[6][7]
This compound, a member of the paullone (B27933) family, is an ATP-competitive inhibitor.[8] Beyond its effects on the cell cycle, it has been shown to induce apoptosis through the activation of caspase-9, which is linked to the perturbation of the mitochondrial membrane potential.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, we have created diagrams using the DOT language.
Caption: CDK1 signaling pathway and the point of inhibition.
Caption: General experimental workflows for inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of CDK1 inhibitors.
In Vitro CDK1/Cyclin B Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of purified CDK1/Cyclin B.
Objective: To determine the IC50 value of a test compound against CDK1/cyclin B.
Materials:
-
Recombinant active CDK1/Cyclin B complex
-
Kinase substrate (e.g., Histone H1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ATP (can be radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (dependent on the method, e.g., phosphocellulose paper and scintillation counter for radioactive assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)[9][10]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Setup: In each well of the assay plate, combine the recombinant CDK1/Cyclin B enzyme, the substrate, and the diluted inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1]
-
Stop Reaction: Terminate the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent from a kit).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luciferase-based reaction, generating a luminescent signal.[9][10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This cell-based assay determines the effect of an inhibitor on cell cycle progression.
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK1 inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
DNA staining solution (e.g., Propidium Iodide (PI) solution containing RNase A)[11][12]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates or flasks and allow them to adhere and grow until they are in the exponential growth phase.
-
Treatment: Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[11]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate in the dark at room temperature for 15-30 minutes.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content versus cell count. This will allow for the quantification of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cdk1 by this compound and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Alsterpaullone's Kinase Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of Alsterpaullone's performance against other kinases, supported by experimental data, to aid in the informed selection of research tools and potential therapeutic candidates.
This compound, a member of the paullone (B27933) family of small molecules, is a potent ATP-competitive inhibitor of several protein kinases. Its primary targets include Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), key regulators of diverse cellular processes such as cell cycle progression, metabolism, and apoptosis.[1][2] Due to its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, this compound is a valuable tool for cancer research and a potential starting point for drug development.[3] However, its utility is intrinsically linked to its selectivity profile. This guide delves into the cross-reactivity of this compound with other kinases, offering a comparative analysis with other paullone analogs.
Quantitative Comparison of Kinase Inhibition
The inhibitory potency of this compound and related paullones against a panel of kinases is summarized in the tables below. The half-maximal inhibitory concentration (IC50) values highlight the compound's potency and selectivity.
Table 1: Inhibitory Activity of this compound Against Primary Targets and Off-Target Kinases
| Kinase Target | This compound IC50 (µM) |
| GSK-3β | 0.004 - 0.11[2][4] |
| CDK1/cyclin B | 0.035 |
| CDK2/cyclin A | 0.02[1] |
| CDK5/p35 | 0.04[4] |
| Lck | 0.47 |
Table 2: Comparative Inhibitory Activity of Paullone Analogs
| Kinase Target | This compound IC50 (µM) | Kenpaullone IC50 (µM) | Gwennpaullone IC50 (µM) | Cazpaullone IC50 (µM) | 1-Azakenpaullone IC50 (µM) |
| GSK-3β | 0.004 - 0.11 [2][4] | 0.023 - 0.23 [2] | Potent inhibitor (IC50 not specified)[5] | 0.008 | 0.018 [6] |
| CDK1/cyclin B | 0.035 | 0.4 [2] | >10 | 0.5 | 2.0 [6] |
| CDK2/cyclin A | 0.02 [1] | 0.68 [2] | Not available | Not Reported | Not available |
| CDK5/p35 | 0.04 [4] | 0.85 [2] | Not available | 0.3 | 4.2 [6] |
Signaling Pathway Inhibition
This compound exerts its biological effects by interfering with key signaling pathways. Its inhibition of GSK-3β impacts the Wnt/β-catenin pathway, while its activity against CDKs disrupts the normal progression of the cell cycle.
Wnt/β-catenin Signaling Pathway
GSK-3β is a crucial component of the "destruction complex" in the canonical Wnt signaling pathway. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and subsequent activation of target genes involved in cell proliferation and differentiation.[2]
Cell Cycle Regulation
Cyclin-dependent kinases are the master regulators of the cell cycle. Different CDK-cyclin complexes are active at specific phases, driving the transitions from one stage to the next.[7][8] this compound's potent inhibition of CDK1, CDK2, and CDK5 disrupts these transitions, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis.[7][9]
Experimental Protocols
The following are generalized protocols for assessing the kinase inhibitory activity of compounds like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ATP-Competitive Binding)
This protocol outlines a common method to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Active recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or non-labeled ATP for other detection methods)
-
96- or 384-well assay plates
-
Detection reagent (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.
-
Assay Plate Setup: Add the diluted compound to the wells of the assay plate. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (blank).
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Start Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Km value for the specific kinase to ensure sensitive inhibition measurements.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Signal Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.[11]
-
Luminescence-Based Assay (e.g., ADP-Glo™): Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, by adding the detection reagent and measuring luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Kinase Panel Profiling
This protocol provides a general workflow for screening a compound against a large panel of kinases to determine its selectivity profile. This is often performed as a service by specialized companies.[12][13][14][15]
Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
Procedure:
-
Compound Submission: Prepare and submit the test compound (e.g., this compound) at a specified concentration (e.g., 10 µM) and format (e.g., dissolved in DMSO) to a kinase profiling service provider.
-
Screening: The service provider performs high-throughput screening of the compound against their kinase panel. Various assay formats can be used, including radiometric assays (e.g., HotSpot™) or binding assays (e.g., KINOMEscan™).[12][16] The assays are typically run at a fixed ATP concentration (e.g., the apparent Km for each kinase or a physiological concentration of 1 mM).[12]
-
Data Acquisition: The activity of each kinase in the presence of the test compound is measured and compared to a control (DMSO vehicle).
-
Data Analysis and Reporting: The results are typically reported as the percentage of remaining kinase activity or the percentage of inhibition for each kinase. This primary screen identifies potential "hits" – kinases that are significantly inhibited by the compound.
-
Secondary Screening (Optional): For the identified hits, a secondary screen is often performed to determine the IC50 values by testing a range of compound concentrations. This provides a more quantitative measure of the compound's potency against these off-target kinases.
-
Selectivity Profile Visualization: The data can be visualized using various tools, such as heat maps or kinome trees, to provide a clear overview of the compound's selectivity profile.
Conclusion
This compound is a potent inhibitor of GSK-3β and several key cell cycle CDKs. The available data demonstrates that while it is a powerful research tool for studying these kinases, it exhibits cross-reactivity with other kinases. Researchers should consider this selectivity profile when designing experiments and interpreting results. For studies requiring highly specific inhibition of GSK-3β, more selective inhibitors might be considered. Conversely, the multi-targeted nature of this compound could be advantageous in certain therapeutic contexts, such as oncology, where inhibiting multiple pathways can be beneficial. A comprehensive kinome-wide screen would provide a more complete picture of this compound's selectivity and is recommended for researchers considering its use in preclinical or clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. scispace.com [scispace.com]
- 8. CDKs family -a glimpse into the past and present: from cell cycle control to current biological functions | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. assayquant.com [assayquant.com]
- 16. reactionbiology.com [reactionbiology.com]
Alsterpaullone's Enhanced Specificity for CDK1 Over CDK2: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor research, the specificity of small molecules for their intended targets is paramount for both therapeutic efficacy and the reduction of off-target effects. This guide provides a detailed comparison of Alsterpaullone and its structural analog, Kenpaullone, with a focus on validating this compound's specificity for Cyclin-Dependent Kinase 1 (CDK1) over Cyclin-Dependent Kinase 2 (CDK2). This analysis is intended for researchers, scientists, and drug development professionals engaged in cell cycle research and oncology.
This compound, a member of the paullone (B27933) family of benzazepinones, has been identified as a potent inhibitor of several kinases. Experimental data demonstrates that this compound exhibits a preferential inhibitory activity towards CDK1 when compared to CDK2. This nuanced specificity is critical for dissecting the distinct roles of these closely related kinases in cell cycle progression.
Quantitative Performance Comparison: Potency and Selectivity
The inhibitory activity of this compound and Kenpaullone has been quantified through in vitro kinase assays to determine their half-maximal inhibitory concentrations (IC50). The data, summarized in the table below, clearly illustrates this compound's greater potency for CDK1 over CDK2, and its significantly higher potency compared to Kenpaullone for both CDKs.
| Inhibitor | Target Kinase | IC50 (µM) |
| This compound | CDK1/cyclin B | 0.035[1] |
| CDK2/cyclin A | 0.08[1] | |
| GSK-3β | 0.004 - 0.11[1] | |
| Kenpaullone | CDK1/cyclin B | 0.4[1][2][3] |
| CDK2/cyclin A | 0.68[1][2][3] | |
| GSK-3β | 0.023[2][3] |
Note: Lower IC50 values indicate higher potency.
Elucidating the Mechanism of Action
Both this compound and Kenpaullone are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[1] The differences in their potency and selectivity are attributed to subtle variations in their chemical structures, which influence their interaction with the amino acid residues within the ATP-binding site of each kinase.
Experimental Protocols
The determination of IC50 values is typically achieved through in vitro kinase assays. The following is a representative protocol for determining the inhibitory activity of this compound against CDK1/cyclin B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK1/cyclin B.
Materials:
-
Active recombinant human CDK1/cyclin B enzyme
-
Histone H1 as a substrate
-
This compound
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[4]
-
[γ-³²P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: To the wells of a 96-well plate, add the kinase assay buffer, the substrate (Histone H1), and the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant CDK1/cyclin B enzyme to each well to initiate the reaction.
-
Reaction Initiation and Incubation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Kinase Inhibition and Cellular Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the comparative inhibition of CDK1 and CDK2 by this compound and Kenpaullone, a general workflow for validating kinase inhibitor specificity, and the central role of CDK1 and CDK2 in the cell cycle.
Comparative Inhibition of CDK1 and CDK2.
Workflow for Validating Kinase Inhibitor Specificity.
Role of CDK1 and CDK2 in the Cell Cycle.
Conclusion
References
Comparative analysis of Alsterpaullone's IC50 values across different kinases
Alsterpaullone is a potent, cell-permeable small molecule inhibitor belonging to the paullone (B27933) class of benzazepinones.[1][2] It is widely recognized for its inhibitory activity against key cellular regulators, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][3] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their enzymatic activity.[2][3] This inhibition disrupts critical signaling pathways, leading to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for research in cell cycle regulation and a potential candidate for therapeutic development.[1][4][5]
Potency and Selectivity: IC50 Values Across Key Kinases
The inhibitory activity of this compound varies across different kinases, with the highest potency observed against CDKs and GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for this compound against a panel of important kinases, highlighting its selectivity profile.
| Kinase Target | IC50 Value (µM) | Reference(s) |
| GSK-3β | 0.004 - 0.11 | [1][3] |
| CDK2/cyclin A | 0.02 | [1] |
| CDK1/cyclin B | 0.035 | [1][6][7] |
| CDK5/p35 | 0.04 | [1] |
| Lck | 0.47 | [1][6] |
Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway
One of the most significant consequences of this compound's activity is its impact on the canonical Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis.[3] In the absence of a Wnt signal, GSK-3β is a core component of a "destruction complex" that phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[3]
This compound, as a potent ATP-competitive inhibitor of GSK-3β, prevents this phosphorylation event.[2][3] This allows β-catenin to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus, where it partners with transcription factors to activate the expression of target genes involved in cell proliferation.[3]
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency and selectivity of a kinase inhibitor like this compound. An in vitro kinase assay is a standard method used for this purpose.
Protocol: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., CDK1/cyclin B or GSK-3β).
Materials:
-
Active recombinant human kinase enzyme (e.g., CDK1/cyclin B)
-
Specific kinase substrate peptide (e.g., Histone H1 for CDKs)
-
This compound compound
-
Adenosine Triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Kinase assay buffer
-
DMSO for compound dilution
-
96-well assay plates
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper and scintillation counter (for radiometric detection) or plate reader (for luminescence/fluorescence detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequent dilutions are made in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[1]
-
Assay Plate Setup: Add the diluted this compound solutions to the appropriate wells of a 96-well plate. Include "no inhibitor" wells (containing only DMSO vehicle) as a positive control for enzyme activity and "blank" wells (without enzyme) as a negative control.[1]
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and ATP. The final ATP concentration should be near its Michaelis constant (Km) for the kinase to ensure a sensitive measurement of inhibition.[1]
-
Reaction Initiation: Add the master mix to all wells. Initiate the kinase reaction by adding the diluted active kinase enzyme to all wells except for the "blank" controls.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.[1]
-
Reaction Termination and Detection:
-
Radiometric Method: Stop the reaction by adding a stop solution. Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity, which corresponds to the substrate phosphorylation, using a scintillation counter.[1][8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[1][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Alsterpaullone in Combination Therapy: A Comparative Guide to Synergistic Effects with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), is emerging as a promising candidate for combination cancer therapy. Its ability to modulate critical cell cycle and survival pathways suggests a potential to synergize with conventional chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. This guide provides an objective comparison of this compound's synergistic effects with key chemotherapeutics, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The following table summarizes the synergistic interactions of this compound and other CDK inhibitors with common chemotherapeutic agents. The data highlights the potential for these combinations to reduce the effective dose of cytotoxic drugs and enhance therapeutic outcomes in various cancer types.
| Combination Agent | Cancer Type/Cell Line | This compound/CDK Inhibitor Concentration | Chemotherapeutic Agent Concentration | Observed Synergistic Effect | Reference |
| This compound | Paclitaxel-Resistant Ovarian Cancer (HeyA8-MDR, SKOV3-TR) | Pre-treatment with 1/10th of LC50 | Paclitaxel (0.6 µM) | Increased paclitaxel-induced cell death from 22% to 47% in chemoresistant cells.[1] | [1] |
| Roscovitine (CDK Inhibitor) | Triple-Negative Breast Cancer (TNBC) | IC50 concentration | Doxorubicin (B1662922) (IC50 concentration) | Sequential treatment (Roscovitine then Doxorubicin) synergistically inhibited TNBC cell viability by up to 90%.[2][3] | [2][3] |
| Palbociclib (B1678290) (CDK4/6 Inhibitor) | Doxorubicin-Resistant Breast Cancer, Leukemia, and Cervical Cancer | Not specified | Doxorubicin | Augmented the efficacy of doxorubicin in P-glycoprotein-expressing resistant cells.[4][5] | [4][5] |
| PD-0332991 (CDK4/6 Inhibitor) | Non-Small Cell Lung Cancer (A549/CDDP - Cisplatin Resistant) | 15.35 µM (1/2 IC50) | Cisplatin (IC50 not specified) | Combination significantly enhanced the inhibitory effect on lung cancer cell viability compared to single agents.[6] | [6] |
Experimental Protocols
A detailed understanding of the methodologies used to assess synergy is crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols.
Assessment of Cell Viability and Synergy (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[6][7][8][9]
1. Cell Culture and Treatment:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at fixed ratios. A vehicle control (e.g., DMSO) is also included.
2. Cell Viability Assay (MTT Assay):
-
After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of cell viability relative to the vehicle control.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Cells are treated with the drug combinations as described above.
-
After incubation, both adherent and floating cells are collected.
2. Staining:
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by a flow cytometer.
-
Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Synergy
This compound's primary mechanism of synergistic action involves the inhibition of CDKs and GSK-3β, leading to cell cycle arrest and enhanced apoptosis in the presence of DNA-damaging agents.
Caption: this compound's inhibition of CDK1 and GSK-3β enhances chemosensitivity.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound in combination with a chemotherapeutic agent.
Caption: Workflow for determining the synergistic interaction of drug combinations.
Logical Framework for Combination Benefit
Combining this compound with standard chemotherapy offers a multi-pronged attack on cancer cells, leading to a more potent therapeutic effect.
Caption: Rationale for the enhanced therapeutic benefit of combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Differential synergistic effects of palbociclib and doxorubicin on doxorubicin-resistant cancer cells with diverse tumor origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways Triggered by Alsterpaullone and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathways induced by the cyclin-dependent kinase (CDK) inhibitor Alsterpaullone and other notable inhibitors, Flavopiridol and Roscovitine. The information is supported by experimental data to assist in research and drug development decisions.
Introduction to CDK Inhibitors and Apoptosis
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting CDKs have emerged as promising therapeutic agents, capable of inducing cell cycle arrest and, importantly, programmed cell death (apoptosis).[1][2] this compound, a potent member of the paullone (B27933) class of CDK inhibitors, along with Flavopiridol and Roscovitine, have been extensively studied for their pro-apoptotic effects.[2][3][4] While all three target CDKs, their downstream signaling cascades leading to apoptosis exhibit distinct characteristics. This guide dissects these differences to provide a clearer understanding of their mechanisms of action.
Comparative Overview of Apoptotic Mechanisms
This compound, Flavopiridol, and Roscovitine induce apoptosis through various pathways, primarily converging on the activation of caspases, the executioners of apoptosis. However, the upstream signaling events, including the involvement of the mitochondrial (intrinsic) pathway, death receptor (extrinsic) pathway, and other signaling cascades like the p38 MAPK pathway, vary between these inhibitors.
This compound-Induced Apoptosis
This compound primarily triggers the intrinsic apoptotic pathway. A key event is the perturbation of the mitochondrial membrane potential.[3][5] This leads to the activation of initiator caspase-9, which subsequently cleaves and activates effector caspase-3 and also caspase-8, culminating in the execution of apoptosis.[3] This process is not typically associated with a decrease in anti-apoptotic proteins like XIAP or Bcl-xL.[3]
In some cell types, such as the HepG2 hepatoblastoma cell line, this compound's pro-apoptotic activity is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Activation of this pathway leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting caspase-9 and -3 activation.[6] this compound is also known to induce G2/M phase cell cycle arrest prior to the onset of apoptosis.[1]
Flavopiridol-Induced Apoptosis
Flavopiridol exhibits a more multifaceted mechanism for inducing apoptosis. One pathway involves the upregulation of the transcription factor E2F1 and the repression of the anti-apoptotic protein Mcl-1.[4] By inhibiting CDK2, Flavopiridol prevents the negative regulation of E2F1, allowing E2F1 levels to rise and promote apoptosis.[4]
Interestingly, Flavopiridol can also induce apoptosis through a caspase-independent mechanism. This involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a process that can occur without the release of cytochrome c.[8][9] Furthermore, in oral squamous cell carcinoma cells, Flavopiridol has been shown to down-regulate Bcl-xL and up-regulate the pro-apoptotic isoform Bcl-xs, without altering Bcl-2 or Bax levels.[10]
Roscovitine-Induced Apoptosis
Roscovitine induces apoptosis by modulating the expression of multiple members of the Bcl-2 protein family. It has been shown to downregulate several anti-apoptotic proteins, including Bcl-2, Mcl-1, survivin, and XIAP.[2][11] Concurrently, it can upregulate pro-apoptotic proteins like p53 and Bak.[2][11] The downregulation of the short-lived Mcl-1 protein appears to be a key event, which unleashes pro-apoptotic proteins like Noxa to trigger Bax/Bak-dependent apoptosis.[12] Roscovitine can induce apoptosis irrespective of the cell cycle phase.[2] In some cancer cells, treatment with Roscovitine leads to classic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation.[13]
Quantitative Data on Inhibitor-Induced Apoptosis
The following table summarizes quantitative data from various studies, highlighting the concentrations used and the observed effects on key apoptotic markers.
| Inhibitor | Cell Line | Concentration | Key Quantitative Findings | Reference |
| This compound | Jurkat | Not Specified | Early activation of caspase-8 and -9; cleavage of caspase-3 and PARP. | [3] |
| HepG2 | 1 µM | Significantly induced apoptosis. | [6][7] | |
| HepG2 | 2, 4, 8 µM | Increased p-p38 expression 2.2, 7.3, and 13.5-fold, respectively. | [6] | |
| HeLa | 0-30 µM | Inhibited proliferation in a dose-dependent manner. | [1] | |
| Flavopiridol | H1299 | 100 nM | Marked elevation in E2F1 protein levels. | [4] |
| Glioma Cells | 300 nM | Induced apoptosis via AIF translocation from mitochondria to nucleus. | [8] | |
| OSCC Cells | Not Specified | Down-regulated Bcl-xL and up-regulated Bcl-xs. | ||
| Roscovitine | MDA-MB-231 | 10 µg/ml | After 72h, 93.8% of cells were apoptotic compared to 6.7% in control. | |
| B-CLL | 20 µM | Induced apoptosis in 21 of 28 patient samples; increased Bak expression. | [11] | |
| Various | ~15 µM | Average IC50 value for cell cycle arrest in various cancer cell lines. | [2] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct apoptotic signaling pathways initiated by each inhibitor.
Caption: this compound-induced apoptotic pathway.
References
- 1. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Flavopiridol induces apoptosis in glioma cell lines independent of retinoblastoma and p53 tumor suppressor pathway alterations by a caspase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol, a cyclin dependent kinase (CDK) inhibitor, induces apoptosis by regulating Bcl-x in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase inhibitor Roscovitine induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Alsterpaullone: A Comparative Analysis of Kinase Inhibition and Cancer Cell Line Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alsterpaullone's performance against key kinase targets and across a panel of human cancer cell lines. Supporting experimental data and detailed protocols are presented to facilitate informed decisions in research and development.
This compound, a member of the paullone (B27933) family of small molecules, has emerged as a potent inhibitor of key protein kinases involved in cell cycle regulation and signaling pathways critical to cancer progression. This guide delves into the selectivity of this compound, presenting its inhibitory activity against primary kinase targets and its anti-proliferative effects on a diverse range of cancer cell lines.
Quantitative Performance Analysis
This compound's inhibitory activity is most pronounced against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), with IC50 values in the low nanomolar range.[1][2] The compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3] Its efficacy extends to a broad spectrum of cancer cell lines, as demonstrated by data from the National Cancer Institute's NCI-60 screen.[2][4]
Inhibitory Activity Against Key Kinase Targets
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary protein kinase targets, offering a clear comparison of its potency.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.035[1][2] |
| CDK2/cyclin A | 0.02[1] |
| CDK5/p35 | 0.04[1] |
| GSK-3β | 0.004 - 0.11[1][2] |
| Lck | 0.47[1] |
Anti-Proliferative Activity Across Cancer Cell Lines (NCI-60)
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDKs and GSK-3β, which are crucial regulators of the cell cycle and other signaling cascades.
Inhibition of CDKs, particularly CDK1 and CDK2, disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[7][8] This is a key mechanism behind its anti-proliferative effects in cancer cells.
GSK-3β is a key component of several signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3β by this compound can lead to the stabilization and nuclear translocation of β-catenin, which in turn modulates the expression of genes involved in cell proliferation and survival.[8][9] The role of GSK-3β in cancer is complex, and its inhibition can have different effects depending on the cellular context.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on the activity of its target kinases, such as CDK1/cyclin B or GSK-3β.
Materials:
-
Active recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well assay plates
-
Detection reagent (dependent on the assay format, e.g., radiometric, fluorescence, or luminescence-based)
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: A master mix should be prepared containing the kinase assay buffer, the specific substrate peptide, and ATP. The final ATP concentration should be near its Km value for the kinase to ensure sensitive inhibition measurements.
-
Assay Plate Setup: Add the this compound dilutions to the designated wells of a 96-well plate. Include "no inhibitor" controls (with DMSO only) and "blank" controls (without the enzyme).[1]
-
Add Master Mix: Dispense the master mix into all wells.
-
Initiate Reaction: Add the diluted kinase enzyme to all wells, except for the "blank" controls, to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[1]
-
Stop Reaction and Detection: Stop the reaction and add the appropriate detection reagent. The method of detection will vary based on the assay format:
-
Radiometric detection: Stop the reaction with a stop solution (e.g., phosphoric acid). Spot the mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[1]
-
Luminescence-based detection (e.g., Kinase-Glo®): Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.
-
TR-FRET detection (e.g., LANCE® Ultra): Add a solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor bead. Measure the TR-FRET signal after an incubation period.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (and a vehicle control, DMSO). Incubate for a specified period (e.g., 72 hours).[13]
-
Addition of MTT: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization of Formazan: Carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.[11][12] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50/IC50 value from the dose-response curve.
Conclusion
This compound demonstrates potent inhibitory activity against key cell cycle and signaling kinases, translating to broad-spectrum anti-proliferative effects across numerous cancer cell lines. Its well-defined mechanism of action and the availability of established experimental protocols make it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This guide provides a foundational overview to aid researchers in effectively utilizing and further investigating the potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Safe Disposal of Alsterpaullone: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), requires meticulous handling throughout its lifecycle, from use to disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. This compound Safety and Hazard Profile
This compound is classified with the following hazards:
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[4] All operations involving solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[4]
II. Quantitative Data and Physical Properties
A summary of this compound's key chemical and physical properties is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₁N₃O₃ |
| Molecular Weight | 293.28 g/mol [3] |
| Appearance | Light yellow to brown solid/powder[2][4] |
| Solubility | Soluble in DMSO (20-25 mg/mL)[1][2] |
| Insoluble in water or 100% ethanol[4] | |
| Storage Temperature | -20°C[2] |
| CAS Number | 237430-03-4[2][3] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe disposal of this compound waste, encompassing the pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is the first and most critical step. Do not mix this compound waste with incompatible chemicals.[5]
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (e.g., gloves, weighing papers).
-
Any other solid materials that have come into direct contact with the compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Experimental residues.
-
Solvent rinses of contaminated glassware (e.g., DMSO, followed by ethanol (B145695) or acetone).[5]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharp objects.
-
Step 2: Containerization and Labeling
All this compound waste must be collected in designated, leak-proof, and chemically compatible containers.[5][6]
| Waste Type | Recommended Container | Labeling Requirements |
| Solid Waste | Labeled, sealed hazardous waste container. | "Hazardous Waste," "this compound, Solid," and list any other contaminants. Date of accumulation must be visible.[5] |
| Liquid Waste | Labeled, sealed, non-reactive waste container. | "Hazardous Waste," "this compound, Liquid," specify all solvents and their approximate concentrations.[5] |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Step 3: On-site Waste Management and Storage
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[7][8]
-
Keep all waste containers tightly closed, except when adding waste.[4][8]
-
Use secondary containment, such as a tray, to mitigate potential spills or leaks.[8]
-
To minimize the generation of airborne dust when handling solid waste, it is advisable to wet-wipe surfaces; these wipes must also be disposed of as solid hazardous waste.[5]
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the labeled hazardous waste containers.[5]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal. The final disposal method should be through an approved waste disposal plant.[4][6]
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C16H11N3O3 | CID 5005498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 237430-03-4 | CDK, GSK Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
